Complement C5-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAFCKVYKJIJTR-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complement C5-IN-1 is a novel, synthetic, small-molecule inhibitor targeting the complement component C5. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound acts as a selective allosteric inhibitor, preventing the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b. This inhibitory action effectively halts the terminal complement cascade, a critical pathway in innate immunity and a key driver of various inflammatory and autoimmune diseases. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of complement-mediated diseases and the development of novel therapeutics.
Introduction to the Complement Cascade and the Role of C5
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3, leading to a cascade of enzymatic reactions that culminate in the activation of complement component C5.
The cleavage of C5 by C5 convertases into the anaphylatoxin C5a and the larger fragment C5b is a pivotal step in the terminal complement pathway. C5a is a potent pro-inflammatory mediator that recruits and activates immune cells, while C5b initiates the assembly of the Membrane Attack Complex (MAC), a pore-forming structure that leads to cell lysis. Dysregulation of the complement system, particularly the overactivation of the C5-mediated terminal pathway, is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and myasthenia gravis. Therefore, inhibition of C5 is a clinically validated therapeutic strategy.
Mechanism of Action of this compound
This compound is a selective, allosteric inhibitor of human complement protein C5.[1] Unlike orthosteric inhibitors that directly block the active site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that alters the protein's function.
The binding of this compound to C5 prevents its cleavage by C5 convertase.[1] This action effectively blocks the generation of both C5a and C5b, thereby inhibiting the downstream inflammatory and lytic effects of the terminal complement cascade.[1] This targeted inhibition of the terminal pathway leaves the upstream functions of the complement system, such as opsonization and clearance of immune complexes mediated by C3b, intact.
Signaling Pathway of the Terminal Complement Cascade
The following diagram illustrates the terminal complement pathway and the point of inhibition by this compound.
References
An In-Depth Technical Guide to Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complement C5-IN-1 is a small-molecule, allosteric inhibitor of the complement component C5, a critical protein in the terminal pathway of the complement cascade. By binding to C5, C5-IN-1 prevents its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment C5b. This inhibitory action effectively halts the downstream inflammatory and lytic functions of the complement system, positioning C5-IN-1 as a potential therapeutic agent for complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). This guide provides a comprehensive overview of the function, mechanism of action, and available in vitro efficacy data for this compound.
Introduction to the Complement Cascade and the Role of C5
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3, leading to the formation of C5 convertases.
The C5 convertase cleaves C5 into two functionally distinct fragments:
-
C5a: A potent anaphylatoxin and chemoattractant that mediates local and systemic inflammatory responses.
-
C5b: The initiating component of the terminal complement pathway, which sequentially recruits C6, C7, C8, and multiple C9 molecules to form the Membrane Attack Complex (MAC, C5b-9). The MAC inserts into the cell membranes of target pathogens or host cells, leading to cell lysis and death.
Due to its central role in inflammation and cell lysis, C5 is a key therapeutic target for a range of inflammatory and autoimmune diseases.
Mechanism of Action of this compound
This compound is a selective, small-molecule inhibitor that functions through an allosteric mechanism.[1] It binds to a specific pocket on the C5 protein, located between the C5a and macroglobulin 8 (MG8) domains. This binding event induces a conformational change in C5, stabilizing an α-helical structure that effectively buries the C5 convertase cleavage site. By rendering the cleavage site inaccessible, C5-IN-1 prevents the proteolytic processing of C5 into C5a and C5b, thereby inhibiting the formation of the MAC.[2]
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in in vitro assays that measure the deposition of the Membrane Attack Complex (MAC) following the activation of the complement cascade.
| Assay Condition | Inhibitor | IC50 | Reference |
| Zymosan-induced MAC deposition in 50% human whole blood | This compound | 0.77 µM | [1][3][4][5][6] |
| Zymosan-induced MAC deposition in 2% human serum | This compound | 5 nM | [1] |
These data demonstrate the potent inhibitory effect of this compound on the terminal complement pathway in a complex biological milieu like whole blood and serum.
Experimental Protocols
Detailed, step-by-step experimental protocols for the assays used to characterize this compound are not extensively available in the public domain. However, based on established methodologies for assessing complement activity, the following outlines the general principles of the zymosan-induced MAC deposition and hemolytic assays.
Zymosan-Induced MAC Deposition Assay (General Protocol)
This assay evaluates the ability of an inhibitor to block the formation and deposition of the MAC on a surface following activation of the alternative complement pathway by zymosan.
Methodology:
-
Plate Coating: Microtiter plates are coated with zymosan, a polysaccharide from yeast cell walls that is a potent activator of the alternative complement pathway.
-
Sample Preparation: Human serum or whole blood is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Complement Activation: The pre-incubated serum/blood samples are added to the zymosan-coated wells. The plate is then incubated to allow for complement activation and subsequent MAC deposition.
-
Detection: The wells are washed to remove unbound components. The deposited MAC (C5b-9) is detected using a primary antibody specific for a neoantigen on the C9 component of the MAC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound HRP is quantified by adding a chromogenic substrate (e.g., TMB) and measuring the absorbance at a specific wavelength.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in MAC deposition compared to the vehicle control.
Hemolytic Assay (General Protocol)
Hemolytic assays are functional assays that measure the ability of the complement system to lyse red blood cells. Inhibition of hemolysis indicates a blockade of the complement cascade.
Methodology:
-
Red Blood Cell Sensitization: For the classical pathway, sheep red blood cells (SRBCs) are sensitized with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin). For the alternative pathway, rabbit red blood cells are typically used as they are susceptible to lysis by the human alternative pathway.
-
Sample Preparation: Human serum is pre-incubated with various concentrations of this compound or a vehicle control.
-
Lysis Reaction: The sensitized or unsensitized red blood cells are added to the pre-incubated serum samples. The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
Quantification of Hemolysis: The reaction is stopped by adding a cold buffer, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the extent of cell lysis, is measured by reading the absorbance of the supernatant at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water). The percentage of inhibition is then determined for each inhibitor concentration, and the IC50 value is calculated.
In Vivo Pharmacokinetics and Pharmacodynamics
As of the latest available information, specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models or humans have not been publicly disclosed. Such studies would be essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as to establish a dose-response relationship in a living organism.
Clinical Studies
There is currently no publicly available information regarding any clinical trials of this compound. The development of small-molecule C5 inhibitors is an active area of research, and further investigation will be required to determine the safety and efficacy of C5-IN-1 in a clinical setting.
Conclusion
This compound is a potent, small-molecule allosteric inhibitor of complement C5. Its mechanism of action, which involves preventing the cleavage of C5 and subsequent formation of C5a and the MAC, has been well-characterized in vitro. The available data demonstrate its efficacy in inhibiting the terminal complement pathway in human serum and whole blood. While detailed experimental protocols and in vivo data are not yet publicly available, this compound represents a promising lead compound for the development of novel therapeutics for complement-mediated diseases. Further preclinical and clinical studies will be necessary to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Structure and Function of Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complement C5-IN-1 is a novel small-molecule inhibitor targeting complement component C5, a critical protein in the terminal pathway of the complement system. By binding to C5, this inhibitor allosterically prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed methodologies for seminal experiments are presented, alongside structured data tables and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex structure designed for high-affinity and specific binding to its target, complement C5. Its chemical properties are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | 5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid | [1] |
| Molecular Formula | C₂₄H₃₂N₂O₆ | [1] |
| Molecular Weight | 444.52 g/mol | [1] |
| CAS Number | 2365402-67-9 | [1] |
| Canonical SMILES | COC1=C(OCCCC(C)C)C=C(NC(N--INVALID-LINK--C)=O)C(C(O)=O)=C1 | [1] |
Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of complement C5. The complement system is a crucial component of the innate immune response, and its activation converges on the cleavage of C5 by C5 convertases. This cleavage event is a pivotal step, initiating the terminal inflammatory cascade.
This compound binds to an interfacial pocket on the C5 protein. This binding induces a conformational change that stabilizes the C5 molecule, rendering the cleavage site inaccessible to C5 convertases. By preventing the cleavage of C5, the inhibitor effectively blocks the production of two key downstream effectors:
-
C5a: A potent anaphylatoxin and chemoattractant that mediates inflammation.
-
C5b: The initiating component for the assembly of the Membrane Attack Complex (MAC), which leads to cell lysis.
The inhibitory action of this compound effectively halts the terminal complement pathway, thus mitigating complement-mediated inflammation and cell damage.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking the terminal complement pathway.
| Assay | Condition | IC50 (µM) | Citation(s) |
| Zymosan-induced MAC Deposition | 50% Human Whole Blood | 0.77 | [1] |
| Zymosan-induced MAC Deposition | 2% Human Serum | 0.005 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Zymosan-Induced Membrane Attack Complex (MAC) Deposition Assay
This assay measures the ability of an inhibitor to block the formation of the MAC on a target surface following activation of the alternative complement pathway by zymosan.
Materials:
-
Human serum or whole blood
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Assay buffer (e.g., Gelatin Veronal Buffer with Mg2+ and EGTA)
-
Detection antibody (e.g., anti-C5b-9 antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Plate Coating: Coat a 96-well microplate with zymosan (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Complement Activation: Add human serum (e.g., diluted to 2% or used as 50% whole blood) and the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for complement activation and MAC deposition.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add the primary anti-C5b-9 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Development: Add the TMB substrate and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
Figure 2: Workflow for Zymosan-Induced MAC Deposition Assay.
C5 Cleavage Assay by Mass Spectrometry
This assay directly measures the cleavage of C5 into its fragments, C5a and C5b, and assesses the inhibitory effect of this compound.
Materials:
-
Purified human complement C5
-
C5 convertase (e.g., purified from activated serum or reconstituted from purified components)
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine purified C5, C5 convertase, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for C5 cleavage.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid) or by rapid freezing.
-
Sample Preparation for MS: Prepare the samples for mass spectrometry analysis. This may involve protein precipitation, reduction, alkylation, and tryptic digestion to generate specific peptides from C5, C5a, and C5b.
-
LC-MS/MS Analysis: Analyze the digested samples by LC-MS/MS. Develop a method to specifically detect and quantify unique peptides derived from the C5 alpha and beta chains, as well as the C5a fragment.
-
Data Analysis: Quantify the peak areas of the specific peptides corresponding to intact C5 and its cleavage products. Calculate the percentage of C5 cleavage inhibition at each concentration of this compound.
Figure 3: Workflow for C5 Cleavage Assay by Mass Spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of this compound to its target, complement C5.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human complement C5
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize purified C5 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized C5.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Figure 4: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors of the complement system. Its well-defined chemical structure, potent allosteric mechanism of action, and demonstrated efficacy in robust in vitro assays make it a valuable tool for researchers studying the role of the terminal complement pathway in various diseases. The detailed experimental protocols provided in this guide are intended to enable other scientists to replicate and build upon these findings, fostering further investigation into the therapeutic potential of targeting complement C5.
References
An In-Depth Technical Guide to Complement C5-IN-1 (CAS: 2365402-67-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complement C5-IN-1 (CAS Number: 2365402-67-9) is a potent and selective small-molecule inhibitor of the complement component C5 protein.[1][2][3] This allosteric inhibitor effectively prevents the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, thereby blocking the formation of the Membrane Attack Complex (MAC).[1][3] Its mechanism of action makes it a valuable tool for investigating the role of the terminal complement pathway in a variety of disease models and a potential starting point for the development of therapeutics for complement-mediated disorders such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1] This document provides a comprehensive overview of the available technical data on this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| CAS Number | 2365402-67-9 | [4] |
| Molecular Formula | C₂₄H₃₂N₂O₆ | [4] |
| Molecular Weight | 444.52 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [6] |
Mechanism of Action
This compound functions as a selective allosteric inhibitor of complement component C5.[1] It binds to C5 and prevents its cleavage by C5 convertase.[1] This inhibition blocks the generation of two key downstream effectors of the complement cascade:
-
C5a: A potent anaphylatoxin and chemoattractant that mediates inflammation.
-
C5b: The initiating component for the assembly of the Membrane Attack Complex (MAC), which leads to cell lysis.[1]
By preventing the formation of both C5a and C5b, this compound effectively halts the terminal complement pathway.
Figure 1: Signaling pathway of Complement C5 and the inhibitory action of this compound.
In Vitro Activity
This compound has demonstrated potent inhibition of the terminal complement pathway in human whole blood and serum.
| Assay | Matrix | Activator | IC₅₀ | Reference |
| MAC Deposition | 50% Human Whole Blood | Zymosan | 0.77 µM | [1][3] |
| MAC Deposition | 2% Human Serum | Zymosan | 5 nM | [1][3] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard immunological assays, the following represents a likely methodology for key experiments.
Zymosan-Induced MAC Deposition Assay (ELISA-based)
This assay is a common method to assess the activity of the alternative complement pathway.
Principle: Zymosan, a yeast cell wall component, activates the alternative complement pathway, leading to the deposition of the Membrane Attack Complex (MAC) on a solid phase. The amount of deposited MAC can be quantified using an anti-MAC antibody in an ELISA format.
Materials:
-
96-well microplate
-
Zymosan A from Saccharomyces cerevisiae
-
Human serum or whole blood
-
This compound
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Mouse anti-human C5b-9 (anti-MAC)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well microplate with zymosan (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Inhibition: Prepare serial dilutions of this compound in a suitable buffer.
-
Activation: Add human serum (e.g., 2% in a suitable buffer) or whole blood (e.g., 50%) to the wells, followed by the addition of the this compound dilutions. Incubate for 1 hour at 37°C to allow for complement activation and MAC deposition.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add the anti-MAC primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and calculate the IC₅₀ value.
Figure 2: Experimental workflow for the Zymosan-induced MAC deposition assay.
In Vivo Data
As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not publicly available. Researchers interested in the in vivo application of this compound should conduct their own studies to determine its properties. General studies on other C5 inhibitors may provide some guidance on potential experimental designs and expected outcomes.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[7] However, standard laboratory safety precautions should always be observed when handling this compound. It is intended for research use only and not for human or veterinary use.[1]
Conclusion
This compound is a valuable research tool for studying the terminal complement pathway. Its well-defined mechanism of action as a selective allosteric inhibitor of C5 and its potent in vitro activity make it suitable for a range of applications in immunology and drug discovery. Further investigation into its in vivo properties is warranted to fully understand its therapeutic potential.
References
- 1. A small-molecule inhibitor of C5 complement protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety profile of complement C5 inhibitors and FcRn inhibitors in the treatment of myasthenia gravis: analysis of the FAERS database and disease-gene interaction network [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C5 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Structural basis for therapeutic inhibition of complement C5 | Semantic Scholar [semanticscholar.org]
- 6. EMDB-15713: Structure of Complement C5 in Complex with small molecule inhibit... - Yorodumi [pdbj.org]
- 7. Complement C5-inhibiting therapy for the thrombotic microangiopathies: accumulating evidence, but not a panacea - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Complement Component C5 in the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a cornerstone of innate immunity, acting as a rapid and potent defense mechanism against pathogens and a critical modulator of inflammatory responses. Central to the terminal pathway of this cascade is complement component C5, a 190 kDa glycoprotein that serves as a linchpin, bridging upstream activation pathways with powerful downstream effector functions.[1] Upon activation, C5 is cleaved into two bioactive fragments, C5a and C5b, each initiating distinct and profound biological effects.[2] C5a is a potent anaphylatoxin and chemoattractant that orchestrates inflammatory cell recruitment and activation, while C5b initiates the assembly of the Membrane Attack Complex (MAC), a lytic pore that can destroy pathogens and host cells alike.[3][4] This dual functionality places C5 at a critical nexus of immune surveillance and pathology, making it a high-value target for therapeutic intervention in a wide range of inflammatory and autoimmune diseases.[1][5] This guide provides an in-depth technical overview of the core functions of C5, its associated signaling pathways, and key experimental methodologies for its study.
C5 Activation and the Generation of Effector Molecules
The activation of C5 is the final enzymatic step in the complement cascade and is mediated by C5 convertases.[6] All three complement pathways—classical, lectin, and alternative—converge to form these enzymatic complexes on a target surface.[3]
-
Classical and Lectin Pathway C5 Convertase (C4b2a3b): This complex is formed when a C3b molecule binds to the C3 convertase (C4b2a).[6][7]
-
Alternative Pathway C5 Convertase (C3bBbC3b): Similarly, the binding of a C3b molecule to the alternative pathway C3 convertase (C3bBb) forms the C5 convertase.[6][8]
These convertases cleave C5 at the Arg74-Leu75 bond in its α-chain, releasing the small C5a fragment and the large C5b fragment.[1][8]
The Anaphylatoxin C5a: A Potent Inflammatory Mediator
C5a is a 74-amino acid peptide that exerts its powerful pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): C5a receptor 1 (C5aR1, also known as CD88) and C5a receptor 2 (C5aR2, also known as C5L2).[9][10] C5aR1 is the primary signaling receptor, while C5L2 is thought to have a more modulatory or decoy function.[11][12]
The binding of C5a to C5aR1 on various immune cells, particularly neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events.[9][11] This leads to:
-
Chemotaxis: Potent chemoattraction of neutrophils and other leukocytes to sites of inflammation.[13][14]
-
Cell Activation: Upregulation of adhesion molecules, degranulation, and the release of reactive oxygen species and inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-8) and chemokines.[13][14][15]
-
Increased Vascular Permeability: C5a induces histamine release from mast cells and basophils, leading to vasodilation and increased vascular permeability.[13]
C5b and the Formation of the Membrane Attack Complex (MAC)
The generation of C5b initiates the assembly of the terminal pathway effector, the Membrane Attack Complex (MAC), also known as C5b-9.[4] This process involves the sequential binding of other complement components:
-
C5b-6 Formation: The newly generated C5b fragment is unstable but can bind to a C6 molecule to form a stable C5b-6 complex.[4]
-
C5b-7 Complex and Membrane Insertion: The C5b-6 complex then binds to C7, which undergoes a conformational change, exposing a hydrophobic site that allows the C5b-7 complex to insert into the lipid bilayer of the target cell membrane.[16][17]
-
C5b-8 Formation: The membrane-bound C5b-7 complex recruits a C8 molecule.[4]
-
C9 Polymerization and Pore Formation: The C5b-8 complex catalyzes the polymerization of multiple C9 molecules (12-18 copies) into a ring-like structure, forming the final MAC pore.[4][17]
This pore disrupts the cell membrane, leading to the influx of water and ions, which ultimately results in cell lysis and death.[4] On host cells, regulatory proteins such as CD59 prevent MAC formation and protect against self-damage.[1]
Quantitative Data on C5 and its Fragments
The following tables summarize key quantitative data related to C5 and its effector functions.
| Parameter | Value | Reference(s) |
| C5 Protein | ||
| Molecular Weight | 190 kDa | [1] |
| Normal Serum/Plasma Concentration | 55 - 118 µg/mL | [12][18] |
| C5a Fragment | ||
| Molecular Weight | ~11 kDa | [13] |
| C5a Receptor Binding | ||
| C5a - C5aR1 Binding Affinity (Kd) | ~1 nM | [3] |
| C5a des Arg - C5aR1 Binding Affinity | 10- to 100-fold lower than C5a | [3] |
| C5a - C5L2 Binding Affinity (EC50) | 7 nM | [3] |
| C5a des Arg - C5L2 Binding Affinity (EC50) | 36 nM | [3] |
| C5a-Mediated Cellular Responses | ||
| Neutrophil Chemotaxis (Typical Concentration) | 2 - 10 nM | [1][4] |
| EC50 for IL-17F Release (Macrophages) | 10 nM | [5] |
| IC50 of Antagonist for C5a-induced TNF-α Release (Monocytes) | 0.8 nM | [19] |
| IC50 of Antagonist for C5a-induced IL-1β Release (Monocytes) | 6.9 nM | [19] |
Signaling Pathways
C5a-C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events through the activation of associated G proteins (primarily Gαi).[9] This leads to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38).[11][20] These pathways ultimately regulate gene transcription and cellular responses such as chemotaxis, cytokine release, and phagocytosis.[10]
Caption: C5a binding to its receptor C5aR1 activates G proteins, leading to downstream signaling cascades.
Membrane Attack Complex (MAC) Formation Pathway
The formation of the MAC is a sequential assembly process initiated by C5b. This pathway culminates in the creation of a lytic pore in the target cell membrane.
Caption: Sequential assembly of the Membrane Attack Complex (MAC) initiated by C5b.
Experimental Protocols
CH50 Hemolytic Assay for Classical Complement Pathway Activity
This assay measures the total functional activity of the classical complement pathway, which culminates in C5 activation and MAC-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).[16]
Principle: The CH50 unit is the dilution of serum required to lyse 50% of a standardized suspension of antibody-coated SRBCs.[11] A reduced CH50 value indicates a deficiency or consumption of one or more complement components.[16]
Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
Prepare serial dilutions of the test serum in VBS.[16]
-
Add a standardized suspension of sensitized SRBCs to each serum dilution.[16]
-
Include controls for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).[16]
-
Centrifuge the tubes to pellet intact cells.[16]
-
Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 415 nm.[11][22]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
Plot the percentage of hemolysis against the reciprocal of the serum dilution.
-
Determine the serum dilution that causes 50% hemolysis to obtain the CH50 value.[22]
-
C5a-Mediated Neutrophil Chemotaxis Assay
This assay quantifies the migration of neutrophils towards a gradient of C5a.[4]
Principle: Neutrophils are placed in the upper chamber of a Transwell® insert or Boyden chamber, which is separated from the lower chamber by a porous membrane. The lower chamber contains C5a as a chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified.[23]
Methodology:
-
Neutrophil Isolation:
-
Assay Setup:
-
Incubation and Quantification:
-
Data Analysis:
-
Calculate the number or percentage of migrated cells for each condition.
-
Compare the migration towards C5a with a negative control (medium alone).
-
References
- 1. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Human C5a with the Major Peptide Fragments of C5aR1: Direct Evidence in Support of “Two-Site” Binding Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. haemoscan.com [haemoscan.com]
- 12. complementtech.com [complementtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 15. Frontiers | New insights for C5a and C5a receptors in sepsis [frontiersin.org]
- 16. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Complement C5a Alters the Membrane Potential of Neutrophils during Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.yizimg.com [file.yizimg.com]
- 22. haemoscan.com [haemoscan.com]
- 23. criver.com [criver.com]
A Technical Guide to Complement C5-IN-1 for the Study of Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. A key player in the terminal complement pathway is the C5 protein. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b is a pivotal event in complement-mediated cellular injury. Consequently, the inhibition of C5 has emerged as a significant therapeutic strategy for a range of complement-mediated disorders, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1]
Complement C5-IN-1 is a novel, small-molecule, selective allosteric inhibitor of the C5 protein.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and protocols to facilitate its use in the research and development of therapeutics for complement-mediated diseases.
Mechanism of Action
This compound functions as a selective allosteric inhibitor of complement component C5. It interacts with C5 to prevent its cleavage by C5 convertase. This inhibition blocks the generation of both C5a and C5b, thereby preventing the formation of the lytic Membrane Attack Complex (MAC).[1] By targeting C5, this compound effectively halts the terminal complement cascade.
dot
Caption: Mechanism of Action of this compound.
Data Presentation
In Vitro Efficacy
The inhibitory activity of this compound has been quantified through in vitro assays that measure the inhibition of MAC deposition.
| Assay Condition | IC50 Value | Reference |
| Zymosan-induced MAC deposition in 50% human whole blood | 0.77 µM | [1] |
| Zymosan-induced MAC deposition in 2% human serum | 5 nM | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₂O₆ | [2] |
| Molecular Weight | 444.52 g/mol | [2] |
| Purity | >95% | [2] |
Note: In vivo efficacy and pharmacokinetic data for this compound are not currently available in the public domain. However, studies on other small-molecule C5a receptor antagonists have provided insights into their pharmacokinetic profiles in animal models.[3][4][5][6]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on available information and standard immunological techniques, the following protocols can be adapted for its study.
In Vitro MAC Deposition Inhibition Assay
This assay is designed to quantify the ability of this compound to inhibit the formation of the Membrane Attack Complex on a target surface following complement activation.
dot
Caption: Workflow for a MAC Deposition Inhibition Assay.
Materials:
-
96-well microplate
-
Complement activator (e.g., Zymosan)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound
-
Normal human serum
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: anti-human C5b-9 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coat the wells of a 96-well plate with a complement activator (e.g., 10 µg/mL Zymosan in PBS) and incubate overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Add the diluted inhibitor to the wells.
-
Add normal human serum (e.g., diluted to 2% or 50% in a suitable buffer) to the wells to initiate complement activation.
-
Incubate for 1 hour at 37°C.
-
Wash the wells to remove unbound components.
-
Add the primary anti-C5b-9 antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The IC50 value can be calculated by plotting the inhibitor concentration against the percentage of inhibition.
Hemolytic Assay
This assay measures the ability of a complement inhibitor to prevent the lysis of antibody-sensitized erythrocytes.
Materials:
-
Antibody-sensitized sheep or chicken erythrocytes
-
Normal human serum
-
This compound
-
Veronal buffered saline with gelatin (GVB++)
-
96-well U-bottom plate
-
Spectrophotometer
Methodology:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, mix the diluted inhibitor with a standardized amount of normal human serum.
-
Add the antibody-sensitized erythrocytes to each well.
-
Include controls for 0% lysis (erythrocytes in buffer) and 100% lysis (erythrocytes in water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at 412 nm or 541 nm to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis for each inhibitor concentration and determine the CH50 (the concentration of inhibitor that produces 50% hemolysis inhibition).
Complement Inhibitor Assay in Human Plasma with Bacterial Suspension
This protocol is adapted from a published study that utilized this compound.[7][8]
Materials:
-
This compound (5 mM in DMSO)
-
Human plasma
-
Bacterial suspension (e.g., E. coli or S. aureus)
-
Hank's buffer
-
BHI broth
-
PBS
Methodology:
-
To 100 µL of human plasma or PBS, add 0.6 µL of 5 mM this compound in DMSO or DMSO alone as a control.[7][8]
-
Prepare a reaction mixture containing 72 µL of the plasma/inhibitor mix, 8 µL of bacterial suspension, and 20 µL of a buffer consisting of 80% Hank's buffer and 20% BHI broth.[7][8]
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes or 3 hours).[7][8]
-
The bactericidal activity can be assessed by plating serial dilutions of the reaction mixture and counting colony-forming units (CFU).
-
Alternatively, the inhibition of MAC formation can be confirmed by ELISA using an anti-human C9 antibody on the reaction supernatant.[7][8]
Conclusion
This compound is a valuable tool for researchers studying the role of the terminal complement pathway in various diseases. Its small-molecule nature and selective allosteric mechanism of action make it a compound of interest for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery efforts targeting complement-mediated pathologies. Further studies are warranted to fully characterize its in vivo efficacy and pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CTI-006) - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Host heterogeneity in humoral bactericidal activity can be complement independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Host heterogeneity in humoral bactericidal activity can be complement independent [frontiersin.org]
An In-depth Technical Guide to the Core Principles of Complement C5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to complement-mediated damage to host tissues, contributing to the pathophysiology of a range of inflammatory and autoimmune diseases. A pivotal point of intervention in the complement cascade is the inhibition of complement component 5 (C5). This guide provides a detailed technical overview of the fundamental principles of C5 inhibition, its mechanisms, and the methodologies used to evaluate its efficacy.
The Complement Cascade and the Central Role of C5
The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways.[1][2] All three pathways converge on the cleavage of C3 to form C3a and C3b, leading to the assembly of C5 convertases.[3][4][5][6]
-
Classical Pathway: Typically initiated by antigen-antibody complexes.[7]
-
Lectin Pathway: Activated by the binding of mannan-binding lectin to carbohydrates on pathogen surfaces.[2]
-
Alternative Pathway: Initiated by the spontaneous hydrolysis of C3.[2]
The C5 convertases, C4b2b3b for the classical and lectin pathways and (C3b)₂Bb for the alternative pathway, are serine proteases that cleave C5 into two biologically active fragments: C5a and C5b.[4][5][8][9]
-
C5a: A potent anaphylatoxin and chemoattractant that promotes inflammation by recruiting and activating immune cells such as neutrophils and monocytes.[10][11][12]
-
C5b: The larger fragment that initiates the assembly of the terminal complement complex (TCC), also known as the membrane attack complex (MAC).[11][12][13]
The formation of the MAC (C5b-9) on the surface of a target cell creates a transmembrane pore, leading to cell lysis and death.[2][14][15]
Signaling Pathway of Terminal Complement Activation
Caption: The convergence of complement pathways leading to C5 cleavage and effector functions.
Mechanisms of C5 Inhibition
C5 inhibitors are therapeutic agents designed to block the biological activities of C5. The primary mechanism involves preventing the cleavage of C5 into C5a and C5b, thereby inhibiting the downstream inflammatory and lytic effects.[1][10][16]
Monoclonal Antibodies: The most prominent C5 inhibitors are monoclonal antibodies that bind with high affinity to C5.[16]
-
Eculizumab: A humanized monoclonal antibody that specifically binds to complement protein C5, preventing its cleavage by C5 convertase.[1][16][17] This action blocks the generation of the pro-inflammatory C5a and the formation of the C5b-9 complex.[10][16]
-
Ravulizumab: A long-acting C5 inhibitor engineered from eculizumab to have an extended half-life, allowing for less frequent administration.[18][19] It also binds to C5 and inhibits its cleavage.[18][20]
By binding to C5, these antibodies sterically hinder the access of C5 convertase, thus preventing the proteolytic cleavage.[21][22] This targeted inhibition leaves the upstream functions of the complement system, such as opsonization by C3b, largely intact.[17][21]
Logical Flow of C5 Inhibition
Caption: Mechanism of action of a C5 inhibitor blocking the terminal complement pathway.
Quantitative Data on C5 Inhibitors
The efficacy of C5 inhibitors has been demonstrated in various clinical trials, particularly for diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and atypical Hemolytic Uremic Syndrome (aHUS).
| C5 Inhibitor | Disease | Key Efficacy Endpoint | Result | Reference |
| Eculizumab | PNH | Reduction in hemolysis (LDH levels) | Significantly reduced from baseline | [23] |
| PNH | Transfusion independence | Achieved in a significant portion of patients | [23] | |
| aHUS | Complete TMA response | Achieved in a majority of patients | [24] | |
| Ravulizumab | PNH | Non-inferiority to eculizumab | Demonstrated in complement-inhibitor naive and experienced patients | [25] |
| aHUS | Complete TMA response | Achieved in a significant percentage of patients | [26] | |
| aHUS (pregnancy-triggered) | Complete TMA response | Rapid and sustained response | [24] | |
| Crovalimab | PNH | Hemolysis control (LDH ≤1.5 × ULN) | Achieved in 78.7% of patients | [27] |
| PNH | Transfusion avoidance | Statistically significant improvement | [27] |
Pharmacokinetic Properties of Select C5 Inhibitors
| C5 Inhibitor | Half-life | Dosing Frequency | Administration | Reference |
| Eculizumab | 270-375 hours | Every 2 weeks (maintenance) | Intravenous | [28] |
| Ravulizumab | ~4 times longer than eculizumab | Every 8 weeks (maintenance) | Intravenous | [25] |
Experimental Protocols
The assessment of complement activity and the effect of C5 inhibitors are crucial in both preclinical and clinical settings. The following are key experimental protocols.
Total Hemolytic Complement (CH50) Assay
The CH50 assay measures the functional activity of the classical complement pathway.[29][30] It determines the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes.[29]
Methodology:
-
Preparation of Sensitized Erythrocytes: Sheep red blood cells (SRBCs) are washed and then incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to create sensitized SRBCs (sSRBCs).[30]
-
Serum Dilution: The test serum is serially diluted in a veronal buffered saline containing Ca²⁺ and Mg²⁺.
-
Incubation: A standardized volume of sSRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 30-60 minutes).[31][32]
-
Lysis Measurement: The reaction is stopped, and unlysed cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm or 540 nm.[30][31][32]
-
Calculation: The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the sSRBCs.
Experimental Workflow for CH50 Assay
Caption: Workflow of the total hemolytic complement (CH50) assay.
Measurement of Soluble C5b-9 (sC5b-9) Levels
This assay quantifies the concentration of the soluble, non-lytic form of the terminal complement complex in plasma or serum. It is a direct measure of terminal pathway activation.
Methodology (ELISA-based):
-
Plate Coating: Microtiter plates are coated with a capture antibody specific for a neoantigen exposed on C9 when it is incorporated into the C5b-9 complex.
-
Sample Incubation: Diluted patient serum or plasma samples, along with standards and controls, are added to the wells and incubated.
-
Detection: A detection antibody, typically a biotinylated anti-C5 or anti-C6 antibody, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of sC5b-9 captured.
-
Quantification: The optical density is measured, and the concentration of sC5b-9 in the samples is determined from a standard curve.
Safety and Tolerability of C5 Inhibitors
While generally well-tolerated, C5 inhibitors have a notable safety consideration. By blocking the formation of the MAC, they increase the susceptibility to infections with encapsulated bacteria, particularly Neisseria meningitidis.[10][28][33] Therefore, vaccination against meningococcal disease is mandatory for patients receiving C5 inhibitor therapy.[28] Other reported adverse events include headache, nasopharyngitis, and urinary tract infections.[33][34]
Conclusion
Inhibition of complement C5 represents a highly effective therapeutic strategy for a growing number of complement-mediated diseases. By specifically blocking the terminal pathway, C5 inhibitors prevent the pro-inflammatory and lytic consequences of MAC formation while preserving the upstream functions of the complement system. The development of long-acting inhibitors has further improved the quality of life for patients with these chronic and life-threatening conditions. A thorough understanding of the mechanisms of C5 inhibition and the methodologies for its assessment is essential for the continued development and optimal clinical application of this important class of therapeutics.
References
- 1. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 2. Complement Membrane Attack Complex: New Roles, Mechanisms of Action, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complement Therapeutic Target-C5 Convertases - Creative Biolabs [creative-biolabs.com]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. gpnotebook.com [gpnotebook.com]
- 8. svarlifescience.com [svarlifescience.com]
- 9. C5-convertase - Wikipedia [en.wikipedia.org]
- 10. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complement component 5a - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Complement Component C5b - Creative Biolabs [creative-biolabs.com]
- 14. Complement membrane attack complex - Wikipedia [en.wikipedia.org]
- 15. MEMBRANE ATTACK BY COMPLEMENT: THE ASSEMBLY AND BIOLOGY OF TERMINAL COMPLEMENT COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsinmedicine.com [scholarsinmedicine.com]
- 17. Eculizumab - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Ravulizumab - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 21. pnas.org [pnas.org]
- 22. Structural basis for therapeutic inhibition of complement C5. — Immunology [immunology.ox.ac.uk]
- 23. ashpublications.org [ashpublications.org]
- 24. Efficacy and safety of the long-acting C5 inhibitor ravulizumab in patients with atypical hemolytic uremic syndrome triggered by pregnancy: a subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Complement Inhibition in Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Expert Opinion from Central Europe on Special Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Total complement activity - Wikipedia [en.wikipedia.org]
- 30. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 31. file.yizimg.com [file.yizimg.com]
- 32. haemoscan.com [haemoscan.com]
- 33. Frontiers | Safety profile of complement C5 inhibitors and FcRn inhibitors in the treatment of myasthenia gravis: analysis of the FAERS database and disease-gene interaction network [frontiersin.org]
- 34. Efficacy and safety of the long-acting C5 inhibitor ravulizumab in patients with atypical hemolytic uremic syndrome triggered by pregnancy: a subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Complement C5-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on Complement C5-IN-1, a small-molecule inhibitor of complement component C5. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: The Complement System and C5
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1][2] Activation of the complement cascade can occur through three main pathways: the classical, lectin, and alternative pathways.[1][3] All three pathways converge at the cleavage of complement component C3, leading to the formation of C5 convertases.[2][4] These enzymes cleave C5 into the potent anaphylatoxin C5a and the larger fragment C5b.[1][5] C5a is a powerful inflammatory mediator, while C5b initiates the assembly of the Membrane Attack Complex (MAC), which can lead to the lysis of target cells.[3][5] Dysregulation of the complement system, particularly the terminal pathway involving C5, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[6][7]
Mechanism of Action of this compound
This compound is a selective, allosteric inhibitor of complement C5.[6] It functions by binding to an interfacial pocket on the C5 protein, which prevents its cleavage by C5 convertase.[8] This inhibition blocks the generation of both C5a and C5b, thereby preventing the formation of the MAC and the downstream inflammatory and lytic effects.[6]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Assay Type | Matrix | Activator | IC50 | Reference |
| MAC Deposition | 50% Human Whole Blood | Zymosan | 0.77 µM | [6] |
| MAC Deposition | 2% Human Serum | Zymosan | 5 nM | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Zymosan-Induced MAC Deposition Assay (ELISA-based)
This assay is used to determine the in vitro potency of this compound in inhibiting the formation of the Membrane Attack Complex on a surface coated with an activator of the alternative complement pathway.
Materials:
-
Microtiter plates
-
Zymosan A from Saccharomyces cerevisiae
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Primary antibody against C5b-9 (anti-MAC antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a microtiter plate with zymosan (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in a suitable buffer. Add the diluted inhibitor to the wells.
-
Complement Activation: Add diluted Normal Human Serum (e.g., 2% in a suitable buffer) to the wells to initiate complement activation. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add the primary anti-MAC antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.
Hemolytic Assay (CH50) for Classical Pathway Inhibition
This assay measures the ability of a test compound to inhibit the lysis of antibody-sensitized sheep red blood cells (EAs) via the classical complement pathway.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal Human Serum (NHS) as a complement source
-
This compound
-
Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++)
-
Spectrophotometer
Protocol:
-
Sensitization of SRBCs: Wash SRBCs with GVB++ and incubate them with an optimal concentration of hemolysin to prepare antibody-sensitized erythrocytes (EAs).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in GVB++.
-
Reaction Mixture: In a microtiter plate or tubes, add the diluted inhibitor, a limited amount of NHS (e.g., 1:80 dilution), and the sensitized EAs. The total volume should be kept constant.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Stopping the Reaction: Stop the reaction by adding cold GVB-EDTA to chelate divalent cations.
-
Centrifugation: Centrifuge the plate or tubes to pellet the intact erythrocytes.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.
-
Controls:
-
100% Lysis Control: EAs lysed with distilled water.
-
0% Lysis Control (Blank): EAs incubated with buffer only.
-
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
Visualizations
Signaling Pathway
Caption: Complement C5 activation pathways and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Classical Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 2. Identification of complement inhibitory activities of two chemotherapeutic agents using a high-throughput cell imaging-based screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the preclinical assets being developed for C5? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Complement C5-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, but its overactivation can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory and autoimmune diseases. Complement component 5 (C5) is a key protein in the terminal complement cascade. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC)-initiating fragment C5b is a pivotal step in complement-mediated inflammation and cell lysis.[1][2] Consequently, C5 has emerged as a significant therapeutic target.[1][3][4]
C5-IN-1 is a selective, small-molecule allosteric inhibitor of C5. It prevents the cleavage of C5 by C5 convertase, thereby blocking the generation of both C5a and C5b and subsequent MAC formation.[5] This document provides detailed application notes and protocols for the utilization of C5-IN-1 and other C5 inhibitors in various animal models of disease, offering a guide for researchers investigating the role of the complement system and evaluating the therapeutic potential of C5 inhibition.
Mechanism of Action of C5 Inhibition
The primary mechanism of C5 inhibitors is the prevention of C5 cleavage into its active fragments, C5a and C5b. This action effectively halts the downstream inflammatory and lytic functions of the complement cascade.
-
Inhibition of C5a Generation: C5a is a potent pro-inflammatory mediator that recruits and activates immune cells, such as neutrophils and macrophages, leading to the release of inflammatory cytokines and chemokines.[1][2] By blocking C5a production, C5 inhibitors can significantly attenuate the inflammatory response.
-
Prevention of Membrane Attack Complex (MAC) Formation: C5b initiates the assembly of the MAC (C5b-9), which forms pores in cell membranes, leading to cell lysis.[1][2] Inhibition of C5 cleavage prevents MAC formation, thereby protecting host cells from complement-mediated damage.
The targeted inhibition of C5 allows for the upstream functions of the complement system, such as opsonization by C3b, to remain intact, which is crucial for pathogen clearance.[6]
Signaling Pathways
The C5a-C5aR1 signaling axis plays a crucial role in mediating the inflammatory effects of C5 activation. Understanding this pathway is essential for designing and interpreting studies involving C5 inhibitors.
Data Presentation: In Vivo Efficacy of C5 Inhibitors
The following tables summarize quantitative data from preclinical studies using various C5 inhibitors in different animal models. This data can serve as a reference for dose selection and expected outcomes.
Table 1: Efficacy of C5 Inhibitors in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Control Group | C5 Deficient Mice | C5aR1 Deficient Mice | C5aR1 Antagonist (PMX-53) | Reference |
| Hepatic TNF-α expression | Increased | Decreased | Decreased | Decreased | [7][8] |
| Hepatic IL-1β expression | Increased | Decreased | Decreased | Decreased | [7][8] |
| Hepatic α-SMA expression | Increased | Decreased | Decreased | Decreased | [7][8] |
| Hepatic TGF-β1 expression | Increased | Decreased | Decreased | Decreased | [7][8] |
| Liver Fibrosis Score | High | Reduced | Reduced | Reduced | [7][8] |
Table 2: Efficacy of C5 Inhibition in a Rat Model of Experimental Autoimmune Myasthenia Gravis (EAMG)
| Parameter | Control Group | Anti-C5 Antibody | Reference |
| Clinical Disease Score | High | Significantly Reduced | [1] |
| Body Weight | Decreased | Maintained | [9] |
| Serum Anti-AChR Antibodies | High | No Significant Change | [1] |
| Neuromuscular Junction MAC Deposition | Present | Significantly Reduced | [1] |
Table 3: Efficacy of C5 Inhibition in a Mouse Model of DSS-Induced Colitis
| Parameter | DSS Control Group | Anti-C5 Antibody (1 µ g/body , i.p. every 48h) | Reference |
| Body Weight Loss | Significant | Completely Blocked | [10] |
| Disease Activity Index | High | Significantly Lower | [10] |
| Colon Weight/Length Ratio | Increased | Significantly Reduced | [10] |
| Myeloperoxidase Activity | High | Significantly Reduced | [10] |
Experimental Protocols
General Protocol for Administration of a Small Molecule C5 Inhibitor (e.g., C5-IN-1) in a Mouse Model
Note: This is a generalized protocol and should be optimized for the specific small molecule, animal model, and experimental goals.
1. Materials:
-
Small molecule C5 inhibitor (e.g., C5-IN-1)
-
Vehicle for solubilization (e.g., DMSO, PEG400, saline). The appropriate vehicle should be determined based on the inhibitor's solubility and tolerability in the animal model.
-
Mice (strain relevant to the disease model)
-
Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal or intravenous injection)
2. Preparation of Dosing Solution:
-
Determine the desired dose in mg/kg. For novel small molecules, a dose-ranging study is recommended.
-
Calculate the total amount of inhibitor needed based on the number of animals and treatment duration.
-
Dissolve the inhibitor in the appropriate vehicle. It may be necessary to use a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% saline). Ensure the final concentration of any organic solvent is well-tolerated by the animals.
-
Prepare the vehicle control solution using the same solvent composition without the inhibitor.
3. Administration:
-
Acclimatize animals to the experimental conditions.
-
Administer the C5 inhibitor or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The route and frequency of administration will depend on the pharmacokinetic properties of the compound.
-
Monitor animals for any adverse reactions following administration.
Protocol for Inducing Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats and Evaluating a C5 Inhibitor
1. Induction of EAMG:
-
Immunize female Lewis rats with Torpedo californica acetylcholine receptor (tAChR) or a pathogenic peptide fragment (e.g., R97-116) emulsified in Complete Freund's Adjuvant (CFA).[11]
-
Administer a booster immunization 30 days later with the same antigen in Incomplete Freund's Adjuvant (IFA).[12]
-
Monitor rats for the development of clinical signs of EAMG (muscle weakness, fatigue) starting approximately 10 days after the booster.[12]
2. Treatment with C5 Inhibitor:
-
Initiate treatment with the C5 inhibitor (e.g., C5-IN-1, formulated as described in the general protocol) at the onset of clinical signs or prophylactically.
-
Administer the inhibitor at the predetermined dose and frequency. A control group should receive the vehicle.
3. Evaluation of Efficacy:
-
Clinical Scoring: Assess muscle weakness and fatigue daily using a standardized scoring system.
-
Body Weight: Monitor body weight as an indicator of general health and disease progression.[9]
-
Electromyography (EMG): Perform EMG to objectively measure decremental muscle responses to repetitive nerve stimulation.[13]
-
Serum Analysis: Collect blood at the end of the study to measure levels of anti-AChR antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[9]
-
Histopathology: At necropsy, collect muscle tissue (e.g., diaphragm, gastrocnemius) to assess for neuromuscular junction integrity and deposition of the Membrane Attack Complex (MAC) using immunofluorescence staining.[1]
Protocol for a Non-alcoholic Steatohepatitis (NASH) Mouse Model and C5 Inhibitor Treatment
1. Induction of NASH:
-
Feed C57BL/6J mice a high-fat, high-cholesterol, and high-sucrose diet.[8][14]
-
To accelerate fibrosis, weekly intraperitoneal injections of low-dose carbon tetrachloride (CCl4) can be administered.[8]
-
Continue the diet and injections for 8-12 weeks to establish the NASH phenotype with fibrosis.[8][15]
2. Treatment with C5 Inhibitor:
-
Begin treatment with the C5 inhibitor (e.g., C5-IN-1) after the establishment of NASH or prophylactically.
-
Administer the inhibitor or vehicle to control groups at the selected dose and frequency.
3. Evaluation of Efficacy:
-
Serum Biochemistry: Collect blood to measure markers of liver injury (ALT, AST) and metabolic parameters (total cholesterol, triglycerides).[14]
-
Histopathology:
-
Harvest liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Masson's Trichrome or Sirius Red staining to visualize and quantify fibrosis.[8]
-
Calculate the NAFLD Activity Score (NAS) based on the histological findings.[14]
-
-
Gene Expression Analysis: Isolate RNA from liver tissue to perform qRT-PCR for genes involved in inflammation (e.g., Tnf, Il1b) and fibrosis (e.g., Acta2 [α-SMA], Tgf-β1).[7][8]
Experimental Workflows
Workflow for Evaluating a C5 Inhibitor in an EAMG Rat Model
Logical Relationship Diagram for C5 Inhibitor Application
Conclusion
C5-IN-1 and other C5 inhibitors are powerful tools for investigating the role of the terminal complement pathway in a wide range of animal models of disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of C5 inhibition. Careful consideration of the animal model, dosing regimen, and relevant outcome measures is crucial for obtaining robust and translatable results.
References
- 1. Complement Inhibitor Therapy for Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a/C5aR1 Pathway Is Critical for the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Approach for the Treatment of Arthritis in Mice with a Novel Conjugate of an anti-C5aR1 antibody and C5 siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of C5 complement protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Publications | Myasthenia Gravis Research Lab | GW Medicine and Health Sciences [myastheniagravis.smhs.gwu.edu]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse models of nonalcoholic steatohepatitis in preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. toolify.ai [toolify.ai]
- 13. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Complement C5-IN-1 for MAC Deposition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and cell damage in various diseases. The terminal pathway of the complement cascade culminates in the formation of the Membrane Attack Complex (MAC), a pore-forming structure that can lyse target cells.[1][2] Complement component C5 is a key protein in this pathway; its cleavage into C5a and C5b by C5 convertase is the initiating step for MAC assembly.[2][3]
Complement C5-IN-1 is a potent inhibitor of C5. It interacts with C5 to prevent its cleavage by C5 convertase, thereby blocking the formation of the MAC.[4] This inhibitory action makes this compound a valuable tool for studying the role of the terminal complement pathway in various in vitro and in vivo models of disease. These application notes provide detailed protocols for utilizing this compound in MAC deposition assays, a fundamental method for assessing the efficacy of C5 inhibitors.
Mechanism of Action of this compound
The formation of the MAC is initiated when C5 convertase cleaves C5 into the anaphylatoxin C5a and the larger fragment C5b. C5b then sequentially binds to C6, C7, C8, and multiple C9 molecules to form the C5b-9 complex, or MAC.[1][2] this compound exerts its inhibitory effect by binding to C5 and preventing this initial cleavage, thus halting the entire downstream cascade that leads to MAC formation.[4]
Data Presentation
The efficacy of this compound and other C5 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in various MAC deposition assays.
| Inhibitor | Assay Type | System | IC50 |
| This compound | Zymosan-induced MAC Deposition | 50% Human Whole Blood | 0.77 µM[4] |
| Eculizumab | CH50 Hemolysis Assay | Normal Human Serum | ~10-20 µg/mL |
| sdAb_E4 | Classical Pathway Hemolysis Assay | Human Serum & Sheep RBCs | ~1 µM |
| sdAb_E4 | Alternative Pathway Hemolysis Assay | Human Serum & Rabbit RBCs | ~1 µM |
Experimental Protocols
The following are detailed protocols for common MAC deposition assays. These can be adapted to evaluate the inhibitory activity of this compound.
Protocol 1: Hemolysis Assay for MAC Inhibition (Classical Pathway)
This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized red blood cells (RBCs) by the classical complement pathway.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Hemolysin (anti-sheep RBC antibody)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Veronal Buffered Saline with gelatin, Mg2+, and Ca2+ (GVB++)
-
Spectrophotometer
Procedure:
-
Sensitization of SRBCs:
-
Wash SRBCs three times with GVB++.
-
Resuspend the SRBC pellet to a concentration of 1x10^9 cells/mL in GVB++.
-
Add an optimal concentration of hemolysin and incubate for 30 minutes at 37°C with gentle mixing.
-
Wash the sensitized SRBCs (now termed EAs) three times with GVB++ and resuspend to 1x10^8 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add the diluted inhibitor.
-
Add NHS to a final concentration of 1-2%.
-
Add the sensitized SRBCs (EAs) to each well.
-
Include control wells:
-
0% Lysis Control: EAs + GVB++ (no serum)
-
100% Lysis Control: EAs + water (or 0.1% Triton X-100)
-
Positive Control: EAs + NHS (no inhibitor)
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the inhibitor using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Plot the % hemolysis against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: MAC Deposition on Endothelial Cells by Flow Cytometry
This protocol quantifies MAC deposition on a cell surface using a fluorescently labeled antibody.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and reagents
-
Normal Human Serum (NHS)
-
This compound
-
Primary antibody against C5b-9 (anti-MAC antibody)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HUVECs to confluency in appropriate culture vessels.
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Wash the cells and resuspend in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
-
Complement Activation and Inhibition:
-
Pre-incubate aliquots of cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add NHS to a final concentration of 10-20% to activate the complement cascade.
-
Include controls:
-
Negative Control: Cells + buffer (no serum)
-
Positive Control: Cells + NHS (no inhibitor)
-
Heat-Inactivated Serum Control: Cells + heat-inactivated NHS
-
-
Incubate for 30-60 minutes at 37°C.
-
-
Immunostaining:
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Incubate the cells with the primary anti-C5b-9 antibody for 30-60 minutes on ice.
-
Wash the cells twice.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each condition.
-
-
Data Analysis:
-
Calculate the percentage of MAC deposition inhibition relative to the positive control.
-
Plot the % inhibition against the inhibitor concentration to determine the IC50.
-
Conclusion
This compound is a valuable research tool for investigating the role of the terminal complement pathway in health and disease. The protocols provided herein offer robust methods for assessing the inhibitory activity of this compound on MAC deposition. These assays can be adapted for various cell types and complement activation pathways, making them suitable for a wide range of research and drug development applications. Careful optimization of serum concentration, incubation times, and antibody dilutions is recommended for achieving reliable and reproducible results.
References
- 1. The membrane attack complex of complement induces permeability changes via thresholds in individual cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement membrane attack complex - Wikipedia [en.wikipedia.org]
- 3. The Role of Properdin in Zymosan- and Escherichia coli-Induced Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Complement C5 Inhibitor-1 (C5-IN-1) Hemolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. The cleavage of complement component C5 into C5a and C5b is a pivotal step in the complement cascade, leading to the formation of the membrane attack complex (MAC) and the release of the potent anaphylatoxin C5a.[1][2][3] Dysregulation of the complement system, particularly at the C5 level, is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[4][5] Consequently, inhibition of C5 has emerged as a promising therapeutic strategy.[4][6]
These application notes provide a detailed protocol for a hemolysis assay designed to evaluate the inhibitory activity of a small molecule inhibitor, Complement C5 Inhibitor-1 (C5-IN-1), on the classical complement pathway. The assay, a modification of the widely used CH50 hemolytic assay, quantifies the ability of C5-IN-1 to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by human serum.[7][8][9][10] This method is essential for screening and characterizing the potency of C5 inhibitors in a functional, cell-based format.
Principle of the Assay
The classical complement pathway is initiated by the binding of antibodies to antigens, triggering a cascade of enzymatic reactions that culminate in the formation of the C5 convertase.[11] The C5 convertase cleaves C5, initiating the assembly of the MAC (C5b-9) on the target cell surface, leading to cell lysis.[2][3] In this assay, SRBCs are sensitized with anti-sheep red blood cell antibodies (hemolysin).[9] When incubated with normal human serum, which serves as a source of complement proteins, the classical pathway is activated, resulting in the lysis of the SRBCs and the release of hemoglobin. The amount of hemoglobin released is directly proportional to the degree of hemolysis and can be quantified spectrophotometrically by measuring the absorbance of the supernatant at 415 nm or 540 nm.[7][9][12] The presence of a C5 inhibitor, such as C5-IN-1, will block the cleavage of C5, thereby preventing MAC formation and subsequent hemolysis in a dose-dependent manner.[6][13]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Sheep Red Blood Cells (SRBCs) | - | - |
| Hemolysin (anti-SRBC antibody) | - | - |
| Normal Human Serum (NHS) | - | - |
| C5-deficient Human Serum | - | - |
| Complement C5-IN-1 | - | - |
| Veronal Buffered Saline (VBS) | - | - |
| Gelatin Veronal Buffered Saline (GVBS) | - | - |
| 0.1 M EDTA, pH 7.4 | - | - |
| Deionized Water | - | - |
| 96-well round-bottom microplate | - | - |
| 96-well flat-bottom microplate | - | - |
| Spectrophotometer (plate reader) | - | - |
| Centrifuge with plate rotor | - | - |
| 37°C Incubator | - | - |
Note: Specific suppliers and catalog numbers are for example purposes and can be substituted with equivalent products.
Experimental Protocols
Preparation of Sensitized Sheep Red Blood Cells (sSRBCs)
-
Wash the SRBCs three times with cold VBS. Centrifuge at 600 x g for 5 minutes at 4°C between each wash and discard the supernatant.[9]
-
After the final wash, resuspend the packed SRBCs to a 10% solution (v/v) in VBS.[9]
-
Prepare a 1:50 dilution of hemolysin in VBS.[9]
-
Add an equal volume of the diluted hemolysin dropwise to the 10% SRBC suspension while gently swirling.[9]
-
Incubate the mixture for 30 minutes at 37°C with occasional mixing to allow for antibody sensitization.
-
Wash the now sensitized SRBCs (sSRBCs) three times with GVBS to remove excess hemolysin.
-
Resuspend the final sSRBC pellet in GVBS to a final concentration of 1 x 10⁸ cells/mL.
C5-IN-1 Hemolysis Inhibition Assay
-
Prepare C5-IN-1 Dilutions: Prepare a serial dilution of C5-IN-1 in GVBS at 2X the final desired concentrations.
-
Prepare Serum Dilution: Dilute the Normal Human Serum (NHS) in GVBS. The optimal dilution should be predetermined by a preliminary CH50 titration to yield approximately 80-90% hemolysis. A common starting point is a 1:80 dilution.
-
Assay Plate Setup: In a 96-well round-bottom plate, perform the following additions:
-
Test Wells: 50 µL of each 2X C5-IN-1 dilution.
-
0% Lysis Control (Spontaneous Lysis): 50 µL of GVBS.
-
100% Lysis Control: 50 µL of deionized water.
-
Serum Control (Maximum Lysis): 50 µL of GVBS.
-
-
Add 50 µL of the diluted NHS to all wells except the 100% Lysis Control wells.
-
Add 50 µL of the sSRBC suspension (1 x 10⁸ cells/mL) to all wells.[7][8]
-
The final reaction volume in each well is 150 µL.
-
Mix the plate gently and incubate for 30-60 minutes at 37°C.[7][14][15]
-
After incubation, add 100 µL of cold VBS-EDTA (stop solution) to all wells to stop the complement reaction.[7][8]
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the intact erythrocytes.[7][8]
-
Carefully transfer 100 µL of the supernatant from each well to a corresponding well in a 96-well flat-bottom plate.[7][8][9]
-
Measure the absorbance of the supernatant at 415 nm or 540 nm using a microplate reader.[7][9][15]
Data Analysis
-
Calculate the Percentage of Hemolysis:
-
Subtract the absorbance of the 0% Lysis Control (spontaneous lysis) from all other absorbance values.
-
Calculate the percentage of hemolysis for each C5-IN-1 concentration using the following formula:
-
Plot the percentage of hemolysis against the logarithm of the C5-IN-1 concentration.
-
Perform a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of C5-IN-1 that inhibits 50% of the hemolysis.
-
Quantitative Data Summary
The following table represents example data that could be generated from this assay.
| C5-IN-1 Conc. (µM) | Absorbance (415 nm) | % Hemolysis |
| 0 (Serum Control) | 0.850 | 94.1 |
| 0.01 | 0.825 | 91.1 |
| 0.1 | 0.650 | 71.4 |
| 1 | 0.450 | 49.5 |
| 10 | 0.150 | 16.5 |
| 100 | 0.050 | 5.5 |
| 0% Lysis Control | 0.050 | 0.0 |
| 100% Lysis Control | 0.900 | 100.0 |
Note: These are illustrative values. Actual results will vary depending on experimental conditions.
Visualizations
Complement C5 Activation and Inhibition Pathway
Caption: C5 activation pathway and the mechanism of C5-IN-1 inhibition.
Experimental Workflow for C5-IN-1 Hemolysis Assay
Caption: Workflow for the C5-IN-1 hemolysis inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background hemolysis in 0% lysis control | Spontaneous lysis of SRBCs | Use fresh SRBCs; handle cells gently; ensure buffers are isotonic. |
| Low hemolysis in serum control | Inactive serum complement | Use freshly collected and properly stored serum; check serum dilution. |
| High variability between replicates | Pipetting errors; improper mixing | Calibrate pipettes; ensure thorough mixing of reagents in wells. |
| No dose-dependent inhibition | C5-IN-1 is inactive or at incorrect concentration | Verify inhibitor concentration and solubility; test a wider concentration range. |
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of C5-IN-1 on the classical complement pathway. The hemolysis assay is a valuable tool in the preclinical development of complement-targeting therapeutics, allowing for the quantitative determination of inhibitor potency. Careful execution of the protocol and adherence to best practices in assay development will ensure the generation of high-quality, reliable data for drug discovery and development programs.
References
- 1. Complement C5 Functional Test - Creative Biolabs [creative-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Complement Component C5 - Creative Biolabs [creative-biolabs.com]
- 4. An inhibitor of complement C5 provides structural insights into activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 7. haemoscan.com [haemoscan.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total complement activity - Wikipedia [en.wikipedia.org]
- 11. Classical Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 12. haemoscan.com [haemoscan.com]
- 13. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 14. scribd.com [scribd.com]
- 15. Hemolysis Assay [protocols.io]
Application Notes and Protocols: Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complement C5-IN-1 is a selective, small-molecule allosteric inhibitor of the complement component C5 protein.[1][2] By binding to an interfacial pocket on C5, it prevents its proteolytic cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1][3] This inhibition effectively blocks the terminal pathway of the complement cascade, which is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[1][2] These notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Conditions | Reference |
| IC50 | 0.77 µM | Human | 50% whole blood, zymosan-induced MAC deposition | [1][2][4] |
| IC50 | 5 nM | Human | 2% serum, zymosan-induced MAC deposition | [1][2] |
| Solubility | ≥ 100 mg/mL (≥ 224.96 mM) | - | DMSO | - |
Signaling Pathway and Mechanism of Action
The complement system is a critical component of innate immunity that can be activated through the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C5 by C5 convertases, initiating the terminal complement pathway. This compound acts as an allosteric inhibitor, binding to C5 and preventing this cleavage, thereby halting the downstream inflammatory and lytic effects.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Aseptically weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
In Vitro Assay Protocol: Hemolysis Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on the classical complement pathway-mediated hemolysis of sensitized sheep erythrocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Normal Human Serum (NHS) as a source of complement
-
Antibody-sensitized sheep erythrocytes (EA)
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
96-well V-bottom microplate
-
Spectrophotometer capable of reading absorbance at 415 nm
Protocol:
-
Prepare serial dilutions of the this compound stock solution in GVB++. Ensure the final DMSO concentration in the assay is non-lytic and does not exceed 0.5%.
-
In a 96-well plate, add the diluted this compound or vehicle control (GVB++ with the same final DMSO concentration).
-
Add NHS to each well to a final concentration that causes submaximal lysis (e.g., 1-5%).
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with C5 in the serum.
-
Add a standardized concentration of EA to each well.
-
Include control wells for 0% lysis (EA in GVB++) and 100% lysis (EA in water).
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each concentration of the inhibitor relative to the 0% and 100% lysis controls.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vivo Formulation and Administration (General Guidance)
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 or Solutol HS 15
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Example Formulation (Co-solvent approach):
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing the co-solvents. A common vehicle composition is a ratio of DMSO, PEG 400, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the drug-DMSO solution to the co-solvent vehicle while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of solvents or adding a surfactant like Tween 80 at a low percentage).
-
Administer the formulation to the animals at the desired dose. The dosing volume should be appropriate for the animal size and route of administration (e.g., 5-10 mL/kg for IP injection in mice).
-
Always include a vehicle control group in the study, which receives the same formulation without the active compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Studying aHUS in Mice with Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical Hemolytic Uremic Syndrome (aHUS) is a rare, life-threatening genetic disease characterized by the overactivation of the complement system, leading to systemic thrombotic microangiopathy (TMA), hemolysis, thrombocytopenia, and severe renal damage. The terminal complement protein C5 is a key mediator in the pathogenesis of aHUS. Its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b drives the endothelial damage and thrombosis characteristic of the disease.[1][2] Preclinical studies in mouse models of aHUS have demonstrated that genetic deficiency of C5 or therapeutic blockade with anti-C5 antibodies prevents the development of the disease phenotype.[2][3]
C5-IN-1 is a selective, allosteric small molecule inhibitor of complement component C5.[4] It acts by binding to C5 and preventing its cleavage by C5 convertase, thereby inhibiting the generation of both C5a and C5b and the subsequent formation of the MAC.[4] Its small molecule nature offers potential advantages, including the possibility of oral administration. These characteristics make C5-IN-1 a valuable tool for studying the role of C5 in aHUS and for the preclinical evaluation of C5-targeted therapies.
These application notes provide detailed protocols for the use of C5-IN-1 in a common mouse model of spontaneous aHUS, as well as expected outcomes based on the known effects of C5 inhibition in this model.
Signaling Pathway of Complement C5 and Inhibition by C5-IN-1
The complement cascade can be activated through the classical, lectin, or alternative pathways, all of which converge at the formation of C3 convertases. In aHUS, dysregulation of the alternative pathway is a primary driver of the disease. The C3 convertase cleaves C3 into C3a and C3b. C3b then participates in the formation of the C5 convertase, which is the critical step leading to terminal complement activation. The C5 convertase cleaves C5 into the potent anaphylatoxin C5a and C5b. C5a is a powerful chemoattractant for inflammatory cells, while C5b initiates the assembly of the Membrane Attack Complex (MAC), leading to cell lysis and tissue injury. C5-IN-1 is an allosteric inhibitor that binds to C5 and prevents its cleavage by the C5 convertase, thus blocking all downstream effector functions.[4]
Experimental Protocols
Mouse Model of Spontaneous aHUS
The recommended mouse model for these studies is the Factor H-deficient mouse expressing a mutant Factor H protein (Cfh-/-.FHΔ16–20). These mice lack endogenous Factor H but express a truncated human FH transgene that mimics mutations found in human aHUS patients. This results in defective complement regulation on cell surfaces, leading to the spontaneous development of aHUS with features of thrombotic microangiopathy, renal failure, and hemolysis.[2]
Preparation and Administration of C5-IN-1
Materials:
-
C5-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300) or PEG400, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for the chosen administration route
Formulation Protocol (for a 1 mg/kg dose via intravenous injection):
This protocol is based on formulation recommendations for poorly soluble small molecules for in vivo use.
-
Stock Solution Preparation:
-
C5-IN-1 is soluble in DMSO (≥ 100 mg/mL).[3] Prepare a stock solution of C5-IN-1 in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 2 mg of C5-IN-1 in 100 µL of sterile DMSO. Vortex until fully dissolved.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG300 (or PEG400), Tween-80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Dosing Solution Preparation:
-
To prepare a final dosing solution at a concentration of 0.2 mg/mL (for a 100 µL injection volume in a 20 g mouse to achieve a 1 mg/kg dose), follow these steps:
-
In a sterile microcentrifuge tube, add the required volume of the C5-IN-1 stock solution.
-
Add the appropriate volumes of PEG300, Tween-80, and saline to achieve the desired final concentrations of the vehicle components.
-
Vortex the solution thoroughly to ensure it is a clear and homogenous solution.
-
-
Note: The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to minimize toxicity. Adjust the stock solution concentration and vehicle composition as needed based on the desired final dose and injection volume.
-
Administration Protocol:
-
Route of Administration: While oral administration is a potential advantage of small molecules, initial studies may benefit from intravenous (IV) or intraperitoneal (IP) injection to ensure consistent bioavailability.
-
Dosage: Based on in vivo studies of other small molecule complement inhibitors, a starting dose of 1 mg/kg can be used. Dose-response studies are recommended to determine the optimal effective dose.
-
Dosing Frequency: The dosing frequency will depend on the pharmacokinetic profile of C5-IN-1. Given the rapid clearance of some small molecule inhibitors, daily or twice-daily administration may be necessary.
-
Control Group: A vehicle control group receiving the same formulation without C5-IN-1 should be included in all experiments.
Experimental Workflow for Prophylactic Treatment of aHUS
This workflow outlines a prophylactic study to assess the ability of C5-IN-1 to prevent the spontaneous development of aHUS in Cfh-/-.FHΔ16–20 mice.
Protocol Steps:
-
Animal Selection and Acclimation: Cohort male and female Cfh-/-.FHΔ16–20 mice at a young age (e.g., 4-6 weeks) before the typical onset of severe disease. Allow for an acclimation period of at least one week.
-
Baseline Measurements: Collect baseline blood and urine samples to establish pre-treatment values for key parameters.
-
Randomization: Randomly assign mice to either the C5-IN-1 treatment group or the vehicle control group.
-
Treatment Administration: Administer C5-IN-1 or vehicle according to the predetermined dose, route, and frequency.
-
Monitoring: Monitor the health of the animals daily. Record body weight and perform regular blood and urine collections (e.g., every 2-4 weeks) to assess disease progression.
-
-
Blood Analysis: Complete Blood Count (CBC) to measure platelet counts and assess for hemolysis (e.g., schistocytes, hemoglobin levels). Blood Urea Nitrogen (BUN) and serum creatinine levels to assess renal function.
-
Urine Analysis: Measurement of proteinuria as an indicator of kidney damage.
-
Histopathology: Harvest kidneys for histological analysis to assess for thrombotic microangiopathy, glomerular damage, and C3/C9 deposition.
-
Survival Analysis: Record and analyze survival data throughout the study.
-
Data Presentation
The following table presents representative data that would be expected from a prophylactic study of C5-IN-1 in the Cfh-/-.FHΔ16–20 mouse model of aHUS. This data is synthesized based on the known protective effects of C5 deficiency or blockade in this model.[2]
| Parameter | Vehicle Control Group (n=10) | C5-IN-1 Treatment Group (n=10) | Expected Outcome |
| Survival Rate (%) | ~40-60% | >90% | Significant increase in survival |
| Blood Urea Nitrogen (BUN) (mg/dL) | 80 ± 25 | 30 ± 10 | Significant reduction in BUN |
| Serum Creatinine (mg/dL) | 1.2 ± 0.5 | 0.4 ± 0.2 | Significant reduction in creatinine |
| Platelet Count (x109/L) | 250 ± 80 | 800 ± 150 | Normalization of platelet count |
| Hemoglobin (g/dL) | 9.5 ± 1.5 | 13.5 ± 1.0 | Amelioration of anemia |
| Proteinuria (mg/24h) | 15 ± 5 | <1 | Significant reduction in proteinuria |
| Glomerular Thrombosis (Histology Score) | 3.5 ± 0.8 | 0.5 ± 0.3 | Marked reduction in thrombi |
| Glomerular C9 Deposition (IHC Score) | 3.8 ± 0.5 | <0.5 | Near complete absence of C9 deposition |
Data are presented as mean ± standard deviation. The presented values are illustrative and may vary depending on the specific experimental conditions.
Conclusion
C5-IN-1 represents a promising tool for investigating the role of the terminal complement pathway in aHUS and for the preclinical assessment of novel C5-targeted therapies. The protocols and expected outcomes provided in these application notes offer a framework for researchers to design and execute robust in vivo studies in a clinically relevant mouse model of spontaneous aHUS. The use of this small molecule inhibitor will contribute to a deeper understanding of aHUS pathogenesis and may accelerate the development of new and improved treatments for this devastating disease.
References
- 1. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: C5 Inhibitors in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C5 inhibitors in immunology research. They cover the mechanism of action, key applications, and detailed protocols for essential experiments.
Introduction to the Complement Component C5
The complement system is a critical component of the innate immune system. All three pathways of complement activation (classical, lectin, and alternative) converge at the cleavage of complement component C5.[1] This cleavage, mediated by C5 convertases, produces two potent fragments:
-
C5a: A powerful anaphylatoxin and chemoattractant that recruits and activates immune cells like neutrophils and monocytes, promoting inflammation.[2][3]
-
C5b: Initiates the assembly of the terminal complement complex (TCC), also known as the membrane attack complex (MAC) (C5b-9), which can lyse pathogens and host cells.[3][4]
Given its central role in inflammation and cell lysis, C5 is a key therapeutic target for a wide range of complement-mediated diseases.[5][6] C5 inhibitors are broadly categorized into two main classes: those that block C5 cleavage and those that antagonize the C5a receptor (C5aR1).
Mechanism of Action of C5 Inhibitors
C5 inhibitors offer distinct mechanisms to halt the downstream effects of complement activation.
-
Inhibitors of C5 Cleavage: These agents, typically monoclonal antibodies or peptides, bind directly to the C5 protein.[2][7] This binding sterically hinders the C5 convertase from accessing its cleavage site, thereby preventing the generation of both C5a and C5b.[2] This dual blockade stops both the C5a-mediated inflammatory cascade and the formation of the cell-lytic MAC.[8]
-
C5a Receptor 1 (C5aR1) Antagonists: These are typically small molecules that selectively bind to and block C5aR1.[9][10] By inhibiting the C5a-C5aR1 interaction, these antagonists prevent the recruitment and activation of neutrophils and other immune cells, directly tamping down the inflammatory response without affecting MAC formation.[9][11]
Data Summary of Key C5 Inhibitors
The following table summarizes key characteristics of prominent C5 inhibitors used in research and clinical settings.
| Inhibitor | Class | Target | Mechanism of Action | Key Quantitative Data | Citations |
| Eculizumab | Monoclonal Antibody | C5 | Binds to C5, preventing its cleavage into C5a and C5b. | Cmax: 194±76 µg/mL; Half-life: 270-375h. | [2][4][5][8][12] |
| Ravulizumab | Monoclonal Antibody | C5 | Binds to C5, preventing cleavage. Engineered for a longer half-life than Eculizumab. | Sustains free C5 < 0.5 µg/mL. Administered every 8 weeks. | [13][14][15][16][17] |
| Zilucoplan | Macrocyclic Peptide | C5 | Binds to C5 to prevent cleavage and also binds to C5b to block its interaction with C6. | Daily subcutaneous self-administration. | [7][18][19][20][21] |
| Avacopan | Small Molecule | C5aR1 | Selective, competitive antagonist of the C5a receptor (C5aR1). | Orally administered. Blocks C5a-mediated neutrophil activation. | [9][10][11][22][23] |
| PMX53 / JPE-1375 | Peptide | C5aR1 | C5aR1 antagonists used in preclinical research. | Effective in vivo dose as low as 1 mg/kg in mice. | [1] |
Applications in Immunological Research
C5 inhibitors are invaluable tools for investigating the role of terminal complement activation in various disease models.
-
Autoimmune Diseases: In models of diseases like ANCA-associated vasculitis (AAV), myasthenia gravis (MG), and epidermolysis bullosa acquisita (EBA), C5 and C5aR1 inhibitors have been shown to be highly protective, demonstrating the critical role of C5a-mediated inflammation and/or MAC-induced tissue damage.[24][25]
-
Inflammatory Conditions: C5a is a potent driver of inflammation. C5aR1 antagonists are used to dissect the specific contributions of the C5a-C5aR1 axis in sterile inflammation, sepsis, and ischemia-reperfusion injury.[1][26]
-
Transplantation Immunology: Elevated C5a levels can be a biomarker for acute graft rejection.[27] Inhibitors are used to study complement's role in antibody-mediated rejection and transplant-associated thrombotic microangiopathy.
-
Glomerular Diseases: C5 inhibition is being explored in diseases like C3 glomerulopathy, lupus nephritis, and IgA nephropathy, where complement activation contributes to kidney damage.[28]
Experimental Protocols
Protocol 1: Measuring Total Complement Activity via CH50 Hemolytic Assay
The CH50 assay is a functional screen for the classical complement pathway. It measures the volume of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs). A decrease in CH50 suggests consumption or deficiency of one or more complement components.[29][30]
Materials:
-
Test serum, stored on ice
-
Veronal Buffered Saline with divalent cations (VBS++)
-
Antibody-sensitized Sheep Red Blood Cells (SRBCs)
-
Distilled water (for 100% lysis control)
-
96-well round-bottom microplate
-
Microplate centrifuge
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Serum Dilutions: Create a series of dilutions of the test serum (e.g., 1:8, 1:16, 1:32, 1:64) in VBS++.[29]
-
Set Up Controls:
-
Blank/Spontaneous Lysis: VBS++ with sensitized SRBCs (0% lysis).
-
Total Lysis: Distilled water with sensitized SRBCs (100% lysis).
-
-
Incubation: Add a fixed volume of the sensitized SRBC suspension to each well containing the serum dilutions and controls.[31] Mix gently.
-
Stop Reaction & Pellet Cells: Centrifuge the plate at ~500-1000 x g for 5-10 minutes to pellet any unlysed SRBCs.[29]
-
Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom plate. Measure the absorbance of the released hemoglobin at 415 nm or 540 nm.[29][31]
-
Data Analysis: a. Subtract the absorbance of the blank control from all readings. b. Calculate the percentage of hemolysis for each dilution relative to the 100% lysis control. c. Plot the percentage of hemolysis against the serum dilution. The dilution that yields 50% lysis is the CH50 value.
Protocol 2: Quantification of C5a by Sandwich ELISA
This protocol allows for the specific measurement of C5a levels in biological samples like serum, plasma, or cell culture supernatants.[27][32]
Materials:
-
ELISA plate
-
Capture antibody (anti-human C5a)
-
Detection antibody (biotinylated anti-human C5a)
-
Recombinant C5a standard
-
Reagent Diluent (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Plate reader set to 450 nm
Methodology:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in a coating buffer overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution, wash the plate 3 times with Wash Buffer, and then block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add C5a standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[32]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours.[32]
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes, protected from light.
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate until sufficient color develops (typically 10-20 minutes), protected from light.[33]
-
Stop Reaction: Add Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density at 450 nm.[33]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the C5a standards. Use this curve to determine the C5a concentration in the unknown samples.[33]
Protocol 3: In Vivo Pharmacodynamic Model for C5aR1 Antagonists
This protocol provides a framework for assessing the in vivo efficacy of C5aR1 antagonists by measuring their ability to block C5a-induced neutrophil mobilization in mice.[1]
Materials:
-
C57BL/6 or BALB/c mice
-
C5aR1 antagonist compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Recombinant mouse C5a
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer or materials for manual cell counting
Methodology:
-
Animal Groups: Divide mice into groups: Vehicle control, and one or more groups receiving different doses of the C5aR1 antagonist.
-
Drug Administration: Administer the C5aR1 antagonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
C5a Challenge: After a predetermined time to allow for drug distribution (e.g., 15-60 minutes), administer a bolus of recombinant mouse C5a intravenously to induce a rapid neutrophil mobilization response.[1]
-
Blood Collection: Collect blood samples at baseline (pre-challenge) and at various time points post-challenge (e.g., 15, 30, 60 minutes).
-
Neutrophil Quantification: Analyze blood samples using a hematology analyzer or by preparing blood smears for manual differential counting to determine the absolute neutrophil count.
-
Data Analysis: Compare the neutrophil counts in the antagonist-treated groups to the vehicle control group. A significant reduction in C5a-induced neutrophilia indicates effective in vivo target engagement by the C5aR1 antagonist.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Eculizumab? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 4. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eculizumab - Wikipedia [en.wikipedia.org]
- 6. Structural basis for therapeutic inhibition of complement C5. — Immunology [immunology.ox.ac.uk]
- 7. What is the mechanism of Zilucoplan? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. tavneospro.com [tavneospro.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Table 3, Key Characteristics of Ravulizumab and Eculizumab - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | NMOSD [ultomirishcp.com]
- 18. Zilucoplan: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 19. Zilucoplan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sci-rep.com [sci-rep.com]
- 22. What is Avacopan used for? [synapse.patsnap.com]
- 23. Avacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Complement Therapeutics in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Specific Inhibition of Complement Activation Significantly Ameliorates Autoimmune Blistering Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial C5aR1 activity in macrophages controls IL-1β production underlying sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hycultbiotech.com [hycultbiotech.com]
- 28. Application of C5 inhibitors in glomerular diseases in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. haemoscan.com [haemoscan.com]
- 32. aviscerabioscience.com [aviscerabioscience.com]
- 33. cloud-clone.us [cloud-clone.us]
Measuring C5 Inhibition In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The cleavage of complement component C5 into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b is a pivotal event in the complement cascade. Dysregulation of this terminal pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, C5 has emerged as a key therapeutic target, with several C5 inhibitors approved or in development.
These application notes provide a comprehensive overview and detailed protocols for the in vitro measurement of C5 inhibition. The assays described herein are essential tools for the discovery, characterization, and development of novel C5-targeting therapeutics.
The Terminal Complement Pathway: C5 Cleavage and MAC Formation
The three pathways of complement activation (classical, lectin, and alternative) converge at the formation of C3 convertases, which in turn lead to the generation of C5 convertases. The C5 convertase cleaves C5 into two functionally distinct fragments: C5a and C5b. C5a is a potent pro-inflammatory mediator that recruits and activates immune cells. C5b initiates the assembly of the terminal complement complex (TCC), or membrane attack complex (MAC), by sequentially binding C6, C7, C8, and multiple C9 molecules. The MAC forms a pore in the membrane of target cells, leading to cell lysis and death.
Figure 1. Terminal Complement Pathway.
Key In Vitro Assays for Measuring C5 Inhibition
Several in vitro assays are available to assess the inhibitory activity of compounds targeting C5. These assays can be broadly categorized as hemolytic assays, enzyme-linked immunosorbent assays (ELISAs), and cell-based assays. The choice of assay depends on the specific research question, the nature of the inhibitor, and the desired throughput.
Hemolytic Inhibition Assay (CH50)
Hemolytic assays are the classical method for assessing the functional activity of the entire complement cascade. The CH50 assay measures the activity of the classical pathway by quantifying the lysis of antibody-sensitized sheep erythrocytes. Inhibition of hemolysis indicates a disruption of the terminal pathway, including the function of C5.
Figure 2. CH50 Hemolytic Inhibition Assay Workflow.
Protocol: Classical Hemolytic (CH50) Inhibition Assay
Materials:
-
Normal Human Serum (NHS) as a source of complement (e.g., from a commercial supplier)
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
Antibody-sensitized sheep erythrocytes
-
Test C5 inhibitor and reference inhibitor (e.g., Eculizumab)
-
0.5% Triton X-100 or distilled water (for 100% lysis control)
-
96-well V-bottom microplate
-
Spectrophotometer capable of reading at 412-415 nm
Procedure:
-
Prepare serial dilutions of the test C5 inhibitor and reference inhibitor in GVB++.
-
In a 96-well microplate, add 50 µL of diluted inhibitor or GVB++ (for control wells) to the appropriate wells.
-
Add 50 µL of diluted NHS (typically 1:80 in GVB++) to all wells except the blank (buffer only) and 100% lysis control wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to C5.
-
Add 100 µL of antibody-sensitized sheep erythrocytes (resuspended to a concentration that gives an OD of ~1.0 upon 100% lysis) to all wells.
-
For the 100% lysis control, add 100 µL of 0.5% Triton X-100 or distilled water to the erythrocyte suspension.
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm.
-
Calculate the percentage of hemolysis for each well relative to the 100% lysis control.
-
Plot the percentage of inhibition versus inhibitor concentration and determine the IC50 value.
Interpretation of Results: A dose-dependent decrease in hemolysis indicates that the test compound inhibits the classical complement pathway. Since this assay measures the entire cascade, follow-up assays are needed to confirm C5 as the specific target.
sC5b-9 (TCC) Inhibition ELISA
This ELISA quantifies the formation of the soluble terminal complement complex (sC5b-9), a stable product of terminal pathway activation. This assay directly measures the end-product of C5b initiation and is a reliable method to assess C5 inhibition.
Figure 3. sC5b-9 Inhibition ELISA Workflow.
Protocol: sC5b-9 Inhibition ELISA
Materials:
-
sC5b-9 ELISA kit (commercial kits are widely available)
-
Normal Human Serum (NHS)
-
Complement activator (e.g., Zymosan A, heat-aggregated IgG)
-
Test C5 inhibitor and reference inhibitor
-
Microplate reader capable of reading at 450 nm
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors.
-
In a separate plate or tubes, pre-incubate the diluted inhibitors with NHS for 15 minutes at 37°C.
-
Add the complement activator to initiate the complement cascade and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding EDTA to the samples.
-
Follow the manufacturer's instructions for the sC5b-9 ELISA kit. This typically involves: a. Adding the treated serum samples and standards to the antibody-coated microplate. b. Incubating and washing the plate. c. Adding a horseradish peroxidase (HRP)-conjugated detection antibody. d. Incubating and washing the plate. e. Adding a TMB substrate and incubating until color develops. f. Adding a stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of sC5b-9 in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Interpretation of Results: A reduction in the measured sC5b-9 concentration directly correlates with the inhibitory activity of the test compound on the terminal complement pathway. This assay is more specific to terminal pathway inhibition than the hemolytic assay.
C5a Inhibition ELISA
This assay measures the concentration of C5a, which is released upon the cleavage of C5 by C5 convertases. It provides a direct readout of C5 convertase activity and its inhibition.
Protocol: C5a Inhibition ELISA
Materials:
-
C5a ELISA kit (commercial kits are available)
-
Normal Human Serum (NHS)
-
Complement activator (e.g., Zymosan A)
-
Test C5 inhibitor and reference inhibitor
-
Microplate reader capable of reading at 450 nm
Procedure: The procedure is very similar to the sC5b-9 ELISA:
-
Prepare serial dilutions of the test and reference inhibitors.
-
Pre-incubate the inhibitors with NHS.
-
Activate the complement cascade with an activator.
-
Stop the reaction with EDTA.
-
Follow the C5a ELISA kit manufacturer's protocol, which will involve similar steps of sample addition, incubation with capture and detection antibodies, substrate addition, and reading the absorbance.
-
Calculate the C5a concentration from the standard curve.
-
Determine the percentage of inhibition and the IC50 value.
Interpretation of Results: A decrease in C5a levels directly indicates inhibition of C5 cleavage by the C5 convertase. This is a highly specific assay for inhibitors that block this particular step in the complement cascade.
Cell-Based C5b-9 Deposition Assay
This assay quantifies the deposition of the MAC (C5b-9) on the surface of target cells using flow cytometry. It provides a more physiologically relevant context for assessing C5 inhibition as it measures the formation of the lytic complex on a cell membrane.
Figure 4. Cell-Based C5b-9 Deposition Assay Workflow.
Protocol: Cell-Based C5b-9 Deposition Assay (Flow Cytometry)
Materials:
-
Target cells (e.g., human umbilical vein endothelial cells - HUVECs, or an immortalized cell line)
-
Normal Human Serum (NHS)
-
Test C5 inhibitor and reference inhibitor
-
Fluorescently labeled anti-C5b-9 antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Culture target cells to an appropriate density.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Prepare serial dilutions of the test and reference inhibitors.
-
In a 96-well plate or microcentrifuge tubes, pre-incubate the inhibitors with NHS for 15 minutes at 37°C.
-
Add the cell suspension to the wells/tubes containing the pre-incubated serum and inhibitor.
-
Incubate for 30-60 minutes at 37°C to allow for complement activation and C5b-9 deposition.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound serum components.
-
Resuspend the cells in a solution containing the fluorescently labeled anti-C5b-9 antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer for analysis.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the cell population.
-
Calculate the percentage of inhibition of C5b-9 deposition and determine the IC50 value.
Interpretation of Results: A dose-dependent decrease in the MFI indicates that the test compound inhibits the formation or deposition of the MAC on the cell surface. This assay provides a strong indication of the inhibitor's potential to protect cells from complement-mediated damage.
Data Presentation: In Vitro Potency of C5 Inhibitors
The following table summarizes the reported in vitro potencies (IC50 values) of selected C5 and C5aR1 inhibitors in various assays. These values can vary depending on the specific experimental conditions.
| Inhibitor | Target | Assay Type | IC50 |
| Eculizumab | C5 | CH50 | ~10.1 µg/mL[1] |
| APH50 | ~18.5 µg/mL[1] | ||
| CP-ELISA | ~5.9 µg/mL[1] | ||
| AP-ELISA | ~5.9 µg/mL[1] | ||
| Ravulizumab | C5 | AH50 (ELISA) | >95% inhibition at 200 µg/mL |
| Zilucoplan | C5 | CH50 (Hemolysis) | 3.2 nM[2] |
| C5a ELISA | 1.6 nM[2] | ||
| sC5b-9 ELISA | 1.7 nM[2] | ||
| Avacopan | C5aR1 | Competitive Binding (125I-C5a) | 0.2 nM[3] |
| Neutrophil Chemotaxis | 1.7 nM[3] | ||
| Intracellular Calcium Release | 0.2 nM[3] |
Choosing the Right Assay
The selection of an appropriate assay for measuring C5 inhibition depends on the goals of the study.
Figure 5. Decision Tree for Assay Selection.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background in ELISA | - Insufficient washing- Cross-reactivity of antibodies- High concentration of detection antibody | - Increase the number and vigor of wash steps.- Use a different blocking buffer.- Titrate the detection antibody to an optimal concentration. |
| Low Signal in Hemolytic Assay | - Inactive complement source (serum)- Insufficient antibody sensitization of erythrocytes- Incorrect buffer composition (e.g., lack of Ca2+/Mg2+) | - Use a fresh, properly stored batch of serum.- Optimize the concentration of sensitizing antibody.- Ensure the use of a buffer containing appropriate divalent cations (e.g., GVB++). |
| High Variability in Cell-Based Assays | - Inconsistent cell numbers- Cell stress or death- Variation in incubation times | - Accurately count and plate cells.- Handle cells gently and ensure high viability before starting the assay.- Standardize all incubation times precisely. |
| No Inhibition by a Known Inhibitor | - Incorrect inhibitor concentration- Degraded inhibitor- Assay not sensitive to the inhibitor's mechanism | - Verify the dilution calculations and prepare fresh dilutions.- Use a fresh aliquot of the inhibitor.- Consider an alternative assay that measures a different endpoint (e.g., C5a vs. sC5b-9). |
Conclusion
The in vitro assays detailed in these application notes provide a robust toolkit for the evaluation of C5 inhibitors. A multi-assay approach, combining functional readouts like hemolytic assays with specific biomarker measurements from ELISAs and physiologically relevant cell-based assays, will provide a comprehensive understanding of a compound's mechanism and potency. Careful experimental design, adherence to detailed protocols, and appropriate data analysis are crucial for generating reliable and reproducible results in the development of next-generation C5-targeted therapies.
References
- 1. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
Application Notes and Protocols for Complement C5-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving Complement C5-IN-1, a potent and selective small-molecule inhibitor of complement component C5.[1][2] By binding to C5, this inhibitor allosterically prevents its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and C5b, the initiating component of the Membrane Attack Complex (MAC).[1] This inhibition effectively halts the terminal complement pathway, making this compound a valuable tool for investigating the role of C5 in various inflammatory and autoimmune diseases.
Mechanism of Action
The complement system is a critical component of the innate immune system that can be activated through the classical, lectin, or alternative pathways. All three pathways converge at the cleavage of C5, initiating the terminal pathway. This compound specifically targets C5, preventing its cleavage and thereby inhibiting the generation of C5a and the formation of the MAC (C5b-9). This targeted inhibition allows for the investigation of the specific roles of the terminal complement pathway in disease models.
Data Presentation
In Vitro Efficacy of this compound
| Assay | System | Activator | Parameter | IC50 |
| MAC Deposition | 50% Human Whole Blood | Zymosan | Inhibition of MAC deposition | 0.77 µM[1][2] |
| MAC Deposition | 2% Human Serum | Zymosan | Inhibition of MAC deposition | 5 nM[1] |
In Vivo Pharmacodynamics of C5a Receptor Antagonists
The following data is for the C5a receptor 1 (C5aR1) antagonists, PMX53 and JPE-1375, in a mouse model of C5a-induced inflammation. This data provides a reference for expected in vivo effects when targeting the C5a signaling axis.
| Compound | Dose (i.v.) | Parameter | Effect | Duration of Action |
| PMX53 | 1 mg/kg | Neutrophil Mobilization | Significant Inhibition | Up to 6 hours[3][4] |
| 1 mg/kg | TNF-α Production | Significant Inhibition | Up to 6 hours[3][4] | |
| JPE-1375 | 1 mg/kg | Neutrophil Mobilization | Significant Inhibition | < 2 hours[3][4] |
| 1 mg/kg | TNF-α Production | Significant Inhibition | < 2 hours[3][4] |
| Compound | Parameter | EC50 (in vivo) |
| PMX53 | Inhibition of Neutrophil Mobilization | 7.7 µM[3] |
| Inhibition of TNF-α Production | 5.9 µM[3] | |
| JPE-1375 | Inhibition of Neutrophil Mobilization | 6.9 µM[3] |
| Inhibition of TNF-α Production | 4.5 µM[3] |
Mandatory Visualizations
Caption: Complement C5 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a zymosan-induced MAC deposition ELISA.
Caption: Logical flow of experimental design for this compound studies.
Experimental Protocols
Zymosan-Induced Membrane Attack Complex (MAC) Deposition Assay in Human Serum
Objective: To determine the in vitro potency of this compound in inhibiting the formation of the MAC on a surface following complement activation.
Materials:
-
Normal Human Serum (NHS)
-
This compound
-
Zymosan A
-
Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Anti-human C5b-9 (MAC) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well ELISA plates
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with Zymosan A (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with PBS.
-
-
Complement Activation and Inhibition:
-
Prepare serial dilutions of this compound in VBS++.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Add diluted NHS (e.g., 1-10% in VBS++) to the wells to initiate complement activation.
-
Incubate for 1 hour at 37°C.
-
-
Detection of MAC Deposition:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Add the anti-human C5b-9 (MAC) primary antibody diluted in 1% BSA/PBST and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add the HRP-conjugated secondary antibody diluted in 1% BSA/PBST and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no serum).
-
Plot the absorbance against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Hemolytic Assay for Classical Pathway Activity (CH50)
Objective: To assess the functional activity of the classical complement pathway in the presence of this compound.
Materials:
-
Normal Human Serum (NHS)
-
This compound
-
Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
96-well U-bottom plates
-
Spectrophotometer
Protocol:
-
Serum Preparation and Inhibition:
-
Prepare serial dilutions of NHS in VBS++.
-
In a separate set of tubes, prepare the same serial dilutions of NHS and add a fixed concentration of this compound to each dilution.
-
Prepare a 100% lysis control (SRBCs in water) and a 0% lysis control (SRBCs in VBS++).
-
-
Hemolysis Reaction:
-
Add a standardized suspension of antibody-sensitized SRBCs to each well of a 96-well U-bottom plate.
-
Add the prepared serum dilutions (with and without inhibitor) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact SRBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
Determine the serum dilution that causes 50% hemolysis (CH50 unit).
-
Compare the CH50 values in the presence and absence of this compound to determine the inhibitory effect.
-
C5a Release Assay (ELISA)
Objective: To quantify the amount of C5a generated following complement activation and assess the inhibitory effect of this compound.
Materials:
-
Normal Human Serum (NHS)
-
This compound
-
Complement activator (e.g., Zymosan, heat-aggregated IgG)
-
Commercial Human Complement C5a ELISA kit (follow manufacturer's instructions)
-
96-well plates
-
Microplate reader
Protocol:
-
Complement Activation and Inhibition:
-
In microcentrifuge tubes, mix NHS with serial dilutions of this compound or vehicle control.
-
Add the complement activator to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to chelate divalent cations.
-
Centrifuge to pellet the activator and any precipitates.
-
-
C5a Quantification:
-
Use a commercial Human Complement C5a ELISA kit to measure the concentration of C5a in the supernatants.
-
Briefly, add standards and samples to the antibody-coated plate, followed by the detection antibody and substrate as per the manufacturer's protocol.[5]
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the C5a standards provided in the kit.
-
Calculate the concentration of C5a in each sample.
-
Plot the C5a concentration against the inhibitor concentration to determine the IC50 value.
-
In Vivo Pharmacodynamic Model of C5a-Induced Neutrophil Mobilization in Mice
Objective: To evaluate the in vivo efficacy and duration of action of a C5 inhibitor by measuring its ability to block C5a-induced neutrophil mobilization and cytokine release.[4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Recombinant mouse C5a
-
This compound (or other C5 inhibitor)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Mouse TNF-α ELISA kit
Protocol:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice via the desired route (e.g., intravenous, intraperitoneal, oral).
-
-
C5a Challenge:
-
At a specified time point after inhibitor administration, intravenously inject a bolus of recombinant mouse C5a (e.g., 50 µg/kg) to induce an inflammatory response.[4]
-
-
Blood Collection and Analysis:
-
Collect blood samples at baseline (before C5a injection) and at various time points after C5a injection (e.g., 15, 30, 60 minutes).
-
Perform a complete blood count or use flow cytometry to determine the percentage of circulating neutrophils (e.g., Ly6G+/CD11b+ cells).
-
Prepare plasma from the blood samples for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit.
-
-
Data Analysis:
-
Compare the percentage of neutrophils and the concentration of TNF-α in the inhibitor-treated groups to the vehicle-treated control group.
-
Determine the dose-response relationship and the duration of the inhibitory effect.
-
References
- 1. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of zymosan-induced alternative complement pathway activation by concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of complement activation using monoclonal antibodies against C3d - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Complement C5-IN-1 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Complement C5-IN-1, a selective allosteric inhibitor of complement component C5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective allosteric inhibitor of the complement C5 protein. It functions by binding to a site on C5 that is distinct from the active site, inducing a conformational change that prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b, by the C5 convertase. This blockade of C5 cleavage effectively halts the terminal complement pathway.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions. Reported values are approximately 0.77 µM in 50% human whole blood and 5 nM in 2% human serum for blocking zymosan-induced MAC deposition.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 0.77 µM | Zymosan-induced MAC deposition in 50% human whole blood | [1][2][3] |
| IC50 | 5 nM | Zymosan-induced MAC deposition in 2% human serum | [1] |
| Solubility | ≥ 2.5 mg/mL (5.62 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Solubility | ≥ 2.5 mg/mL (5.62 mM) | 10% DMSO, 90% Corn Oil | [1] |
| Storage (Solid) | -20°C | [3] | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | In DMSO | [1] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.
Diagram: Complement Activation Pathways
Caption: The three pathways of the complement system converge at the cleavage of C5.
Hemolytic Assays (CH50 and AP50)
Hemolytic assays are functional tests that measure the total activity of the classical (CH50) or alternative (AP50) complement pathways. The principle is to determine the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AP50).
Caption: Workflow for determining the IC50 of this compound in a CH50 assay.
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. A common starting range is from 10 µM down to 0.1 nM.
-
Sensitized Sheep Red Blood Cells (sRBCs): Wash sheep red blood cells and sensitize them with an optimal concentration of anti-sheep RBC antibody (hemolysin).
-
Normal Human Serum (NHS): Use pooled NHS as the source of complement. Store on ice until use.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each this compound dilution or DMSO vehicle control.
-
Add an appropriate dilution of NHS to each well. The final serum concentration will need to be optimized but is typically between 1-5%.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to C5.
-
Add the sRBC suspension to each well.
-
Include controls:
-
0% Lysis (Blank): sRBCs with buffer only.
-
100% Lysis: sRBCs with water to induce complete lysis.
-
Positive Control (No Inhibition): sRBCs with NHS and DMSO vehicle.
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold buffer and centrifuge the plate to pellet intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 415 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the inhibitor relative to the 0% and 100% lysis controls.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Problem | Possible Cause | Solution |
| High background hemolysis in the 0% lysis control. | Spontaneous lysis of RBCs. | Use fresh RBCs and handle them gently. Ensure the buffer has the correct osmolarity. |
| Low or no hemolysis in the positive control. | Inactive serum. | Use freshly thawed serum that has been stored properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between replicates. | Pipetting errors or uneven cell suspension. | Ensure accurate pipetting and thoroughly mix the RBC suspension before adding to the wells. |
| Precipitation of this compound in the assay. | The inhibitor has low aqueous solubility. | Ensure the final DMSO concentration is consistent across all wells and as low as possible (typically <1%). If precipitation persists, consider using a different formulation or pre-warming the solution.[1] |
| Inhibitor appears less potent than expected. | High serum concentration. | The concentration of C5 in the serum can affect the apparent potency of the inhibitor. Consider reducing the serum concentration in the assay. |
Cell-Based Complement-Dependent Cytotoxicity (CDC) Assay
CDC assays measure the ability of the complement system to lyse target cells, often in the presence of an antibody that activates the classical pathway. These assays are useful for evaluating the efficacy of complement inhibitors in a more physiologically relevant context.
Caption: Workflow for a cell-based complement-dependent cytotoxicity assay.
-
Cell Line Selection:
-
Choose a cell line known to be sensitive to complement-mediated lysis. Lymphoblastoid cell lines like Raji or Daudi, which express CD20, are commonly used with the anti-CD20 antibody Rituximab to induce classical pathway activation.[4] Other options include tumor cell lines that express specific antigens for which a complement-activating antibody is available.
-
-
Assay Procedure:
-
Seed the target cells into a 96-well plate at an optimized density.
-
Add the sensitizing antibody at a pre-determined optimal concentration.
-
Add serial dilutions of this compound or DMSO vehicle control. A typical starting concentration range for in vitro cell-based assays is 1-10 µM, with subsequent dilutions.[5]
-
Add NHS as a source of complement. The final concentration of NHS should be optimized (e.g., 10-25%).
-
Include controls:
-
0% Lysis (Cells only): Cells with media.
-
100% Lysis: Cells with a lysis agent (e.g., Triton X-100).
-
Positive Control (Maximal Lysis): Cells with sensitizing antibody and NHS.
-
Negative Control: Cells with NHS but no sensitizing antibody.
-
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure cell lysis using a suitable method:
-
LDH Release Assay: Measure the activity of lactate dehydrogenase released from lysed cells into the supernatant.
-
Calcein-AM Release Assay: Pre-load cells with Calcein-AM and measure its release into the supernatant upon lysis.
-
Flow Cytometry: Use a viability dye like Propidium Iodide (PI) or 7-AAD to quantify dead cells.
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each inhibitor concentration.
-
Plot the percentage of inhibition of lysis against the log of the inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
| Problem | Possible Cause | Solution |
| High background cell death. | Cells are unhealthy or the assay conditions are too harsh. | Ensure cells are in the logarithmic growth phase. Optimize cell seeding density and incubation times. |
| Low specific lysis in the positive control. | Low expression of the target antigen; cells are resistant to complement; inactive serum. | Use a cell line with high antigen expression.[6] Ensure serum is active. Some cell lines express high levels of complement regulatory proteins (e.g., CD55, CD59), making them resistant.[6] |
| Inhibitor shows cytotoxicity at high concentrations. | Off-target effects of the compound or the solvent. | Test the inhibitor on the cells in the absence of complement activation to determine its intrinsic cytotoxicity. Keep the final DMSO concentration low and consistent. |
| Variability in results. | Inconsistent cell numbers or reagent additions. | Use a multichannel pipette for reagent addition and ensure a homogenous cell suspension. |
| No inhibitory effect observed. | The inhibitor concentration is too low, or the compound is inactive. | Verify the activity of the inhibitor in a simpler assay (e.g., hemolytic assay). Test a wider and higher range of concentrations. |
By following these detailed protocols and troubleshooting guides, researchers can effectively optimize the concentration of this compound for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Complement System | TargetMol [targetmol.com]
- 3. This compound (CTI-006) - Creative Biolabs [creative-biolabs.com]
- 4. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. labcorp.com [labcorp.com]
Technical Support Center: Small Molecule C5 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule C5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing small molecule inhibitors targeting the C5 protein?
A1: Developing small molecule inhibitors for complement C5 presents a significant challenge primarily because it involves disrupting a large protein-protein interaction (PPI) between C5 and the C5 convertase. Small molecules (typically < 500 Da) often struggle to effectively block such extensive interfaces. Key difficulties include identifying suitable binding pockets on the C5 protein that can allosterically prevent its cleavage, achieving high potency and selectivity, and overcoming issues related to poor solubility and metabolic instability.
Q2: My small molecule C5 inhibitor shows variable activity between experiments. What could be the cause?
A2: Variability in inhibitor activity can stem from several factors. One common issue is the inhibitor's stability in the assay medium; degradation over the incubation period can lead to inconsistent results. Another potential cause is poor solubility, where the compound may precipitate out of solution at the tested concentrations, leading to lower than expected effective concentrations. Finally, interactions with other components in the assay, such as serum proteins, can sequester the inhibitor and reduce its availability to bind to C5.
Q3: Are there known off-target effects associated with small molecule C5 inhibitors?
A3: While the goal is to develop highly specific inhibitors, off-target effects are a common concern with small molecules. For inhibitors targeting the C5a receptor (C5aR1), off-target activity at other G-protein coupled receptors (GPCRs) can occur. For molecules targeting the C5 protein directly, off-target interactions with other proteins, particularly those with similar structural motifs, are possible. Kinase inhibition is a frequent off-target effect for many small molecule drugs. It is crucial to perform comprehensive selectivity profiling to identify and mitigate potential off-target activities.
Troubleshooting Guides
Issue 1: Poor Solubility and Bioavailability
Question: My novel small molecule C5 inhibitor has low aqueous solubility, which is affecting my in vitro assays and is a concern for in vivo studies. What can I do?
Answer: Poor solubility is a frequent hurdle for small molecule drug candidates. Here are some troubleshooting steps and formulation strategies:
-
Initial Assessment:
-
Confirm Solubility: Experimentally determine the kinetic and thermodynamic solubility in your assay buffer and other relevant media.
-
Purity Analysis: Ensure the low solubility is not due to impurities precipitating out of solution.
-
-
Troubleshooting & Solutions:
-
Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help solubilize the compound. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.
-
Formulation Strategies: For in vivo studies, various formulation approaches can enhance solubility and bioavailability. These include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its dissolution rate. Technologies like spray drying and hot-melt extrusion are used for this.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, leading to faster dissolution.
-
-
Data on Physicochemical Properties of Selected Small Molecule Kinase Inhibitors (as a proxy for complex small molecules)
| Drug | Molecular Weight (Da) | LogP | Solubility (mg/mL at given pH) | Permeability (Papp A-B) (x 10⁻⁶ cm/sec) | BCS Class |
| Imatinib | 493.6 | 4.5 | Very soluble | 0.95 | I |
| Gefitinib | 446.9 | 4.2 | 0.001 (pH 7.0) | 15.5 | II |
| Lenvatinib | 426.9 | 3.4 | 0.007 (pH 6-8) | 0.43-0.01 | II or IV |
This table provides examples of physicochemical properties for small molecule kinase inhibitors, illustrating the range of solubilities and permeabilities that can be encountered. Similar challenges are faced by small molecule C5 inhibitors.[1]
Issue 2: Assay Interference and Artifacts
Question: I am observing inconsistent or unexpected results in my C5 inhibitor screening assays (e.g., hemolysis assay, C5a ELISA). How can I determine if this is due to assay interference?
Answer: Small molecules can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results. Here’s a guide to troubleshoot potential interference:
-
Initial Checks:
-
Compound Color/Fluorescence: Check if your compound absorbs light at the same wavelength as your assay's detection method, or if it is autofluorescent.
-
Aggregation: Many small molecules form aggregates at high concentrations, which can non-specifically inhibit proteins.
-
-
Troubleshooting Steps for Common Assays:
-
Hemolysis Assay:
-
Direct Hemolytic Activity: Test your compound in the absence of a complement activator to see if it directly lyses red blood cells.
-
Interference with Detection: After the assay, centrifuge the plate and check for any precipitation of the compound that could scatter light and affect the absorbance reading.
-
Controls: Run controls with the vehicle (e.g., DMSO) at the same concentration used for your inhibitor to account for any effects of the solvent.
-
-
C5a ELISA:
-
Antibody Binding: Pre-incubate your compound with the detection antibody to see if it interferes with its binding to C5a.
-
Enzyme Activity: Test if the compound inhibits the activity of the enzyme conjugate (e.g., HRP) used in the ELISA.
-
Spike and Recovery: Spike a known amount of C5a into a sample with and without your inhibitor to see if the recovery of C5a is affected.
-
-
-
Logical Workflow for Identifying Assay Interference:
Caption: Workflow for troubleshooting assay interference.
Issue 3: Low Potency or Incomplete Inhibition
Question: My small molecule C5 inhibitor shows low potency (high IC50) or a plateau of incomplete inhibition in functional assays. What are the potential reasons and solutions?
Answer: Achieving high potency is a major hurdle for small molecules targeting PPIs. Incomplete inhibition can also be a complex issue.
-
Potential Causes for Low Potency:
-
Weak Binding Affinity: The molecule may not have optimal interactions with the binding pocket on C5.
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the assay system (e.g., in serum-based assays).
-
High Protein Binding: The inhibitor may bind extensively to other proteins in the assay medium (like albumin), reducing the free concentration available to inhibit C5.
-
-
Troubleshooting and Optimization:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to improve its binding affinity.
-
Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or hepatocytes to identify metabolic liabilities.
-
Plasma Protein Binding Assays: Determine the extent of plasma protein binding to understand the free fraction of the compound.
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Assay Conditions: Optimize assay conditions, such as incubation time and serum concentration, to maximize inhibitor performance.
-
-
Signaling Pathway of Complement C5 Cleavage and Inhibition:
Caption: C5 cleavage pathway and point of inhibition.
Experimental Protocols
Hemolysis Assay for Complement Inhibition
Objective: To measure the ability of a small molecule inhibitor to block the classical complement pathway-mediated lysis of sensitized red blood cells (RBCs).
Materials:
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Sheep red blood cells (sRBCs)
-
Anti-sheep RBC antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB++)
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Test inhibitor and vehicle control (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Prepare Sensitized sRBCs:
-
Wash sRBCs three times with GVB++.
-
Resuspend the sRBCs to a concentration of 1x10⁹ cells/mL.
-
Incubate the sRBCs with an optimal dilution of hemolysin for 20 minutes at room temperature to sensitize them.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the small molecule inhibitor in GVB++. Include a vehicle control and a positive control (no inhibitor).
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Add normal human serum (diluted in GVB++) to all wells to provide the complement source.
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Add the sensitized sRBCs to all wells.
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The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Data Acquisition:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control (100% lysis) and a negative control (buffer only, 0% lysis).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
C5a ELISA
Objective: To quantify the amount of C5a generated in human serum after complement activation and to assess the inhibitory effect of a small molecule.
Materials:
-
Human C5a ELISA kit (containing pre-coated plates, detection antibody, standard, etc.)
-
Normal human serum
-
Complement activator (e.g., Zymosan for alternative pathway activation)
-
Test inhibitor and vehicle control
-
Plate washer and reader
Methodology:
-
Sample Preparation:
-
In separate tubes, pre-incubate normal human serum with serial dilutions of the small molecule inhibitor or vehicle control for 15 minutes at 37°C.
-
-
Complement Activation:
-
Add the complement activator (e.g., Zymosan) to the serum-inhibitor mixtures.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for complement activation and C5a generation.
-
Stop the reaction by adding EDTA.
-
-
ELISA Procedure (following kit instructions):
-
Add standards and prepared samples to the wells of the C5a antibody-coated plate.
-
Incubate, then wash the plate.
-
Add the biotinylated detection antibody, incubate, and wash.
-
Add streptavidin-HRP conjugate, incubate, and wash.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve using the C5a standards.
-
Determine the concentration of C5a in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of a small molecule C5 inhibitor using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test inhibitor
-
Control compounds (high and low clearance)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing HLM and the test inhibitor in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent inhibitor.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining inhibitor versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Metabolic Stability of Selected Compounds
| Compound Type | Example | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) |
| High Clearance | Verapamil | < 10 | > 100 |
| Low Clearance | Warfarin | > 60 | < 10 |
| Hypothetical C5 Inhibitor | Compound X | 5 | 138.6 |
| Hypothetical C5 Inhibitor | Compound Y | 75 | 9.2 |
This table presents typical data for high and low clearance control compounds and hypothetical data for small molecule C5 inhibitors to illustrate the range of metabolic stabilities that might be observed.
References
improving Complement C5-IN-1 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential stability issues with the small molecule inhibitor, Complement C5-IN-1, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is the cause and how can I prevent this?
A1: This is a common issue for hydrophobic small molecules like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. The high concentration of the DMSO stock solution is rapidly diluted, reducing the solvating capacity of the DMSO and causing the compound to "crash out" of solution.
Troubleshooting Steps:
-
Optimize the final concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit.
-
Modify the dilution method: Add the DMSO stock solution to your aqueous buffer dropwise while gently vortexing or stirring. This promotes rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.[1][2]
-
Pre-warm the aqueous buffer: Gently warming the buffer to 37°C may improve the solubility of the compound. However, be mindful of the potential for temperature-dependent degradation.[3]
-
Test different buffer systems: The composition of your buffer can influence the solubility of the inhibitor. If precipitation persists, consider testing alternative buffer systems.
Q2: I am concerned about the stability of my this compound stock solution in DMSO after multiple freeze-thaw cycles. How does this affect the compound?
A2: While small molecules are generally more robust than proteins to freeze-thaw cycles, repeated cycling can introduce issues. The primary concern with DMSO stocks is the absorption of atmospheric moisture, which can lead to a decrease in the effective concentration of the inhibitor and potentially promote hydrolysis of the compound over time.[4][5]
Recommendations:
-
Aliquot stock solutions: Upon initial dissolution in anhydrous DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of the compound.[1]
-
Use anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO to prepare your stock solution.
-
Proper thawing procedure: Before opening a vial of frozen DMSO stock, allow it to thaw completely and equilibrate to room temperature. This helps to minimize moisture condensation into the cold solution.[4]
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound in anhydrous DMSO at -80°C. For short-term storage (up to one month), -20°C is acceptable.[6][7] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.
Q4: Are there any known degradation pathways for this compound in solution?
A4: this compound contains a carboxylic acid moiety and ether linkages. Molecules with these functional groups can be susceptible to certain degradation pathways. The carboxylic acid can undergo decarboxylation under certain conditions, such as high temperatures.[8] While specific degradation pathways for this compound have not been detailed in the provided search results, it is prudent to be aware of these potential instabilities.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A stability study can be performed using High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.[9][10][11] A detailed protocol for a basic stability assessment is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low inhibitor activity.
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.
-
Possible Cause: Degradation of the compound due to factors like pH, temperature, or light exposure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Data Presentation: Stability of this compound in Solution (Qualitative)
Note: The following table is based on general principles for small molecules with similar functional groups. Specific quantitative stability data for this compound is not currently available.
| Condition | Parameter | Expected Stability | Recommendations |
| Storage | DMSO Stock (-80°C) | High (up to 6 months)[6] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| DMSO Stock (-20°C) | Moderate (up to 1 month)[6] | For short-term storage only. | |
| Aqueous Solution (4°C) | Low | Prepare fresh before each use. Do not store. | |
| pH | Acidic (pH < 6) | Potentially lower | Carboxylic acid group is protonated, which may affect solubility and stability. |
| Neutral (pH 7-7.4) | Moderate | Optimal for many biological assays, but hydrolysis can still occur over time. | |
| Basic (pH > 8) | Potentially lower | Increased likelihood of hydrolysis of any susceptible functional groups. | |
| Temperature | 4°C | Moderate | Slows degradation compared to room temperature. |
| Room Temp (20-25°C) | Low to Moderate | Increased rate of degradation. Avoid prolonged exposure. | |
| 37°C | Low | Significantly increased rate of degradation. Prepare solutions immediately before use. | |
| Light | Ambient Light | Potentially Unstable | Protect solutions from light, especially for long-term experiments. |
| UV Light | Unstable | Avoid exposure to direct UV light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials to be wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Objective: To determine the impact of repeated freeze-thaw cycles on the stability of a this compound DMSO stock solution.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Take an initial "time zero" sample for HPLC analysis.
-
Subject the remaining stock solution to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
After a predetermined number of cycles (e.g., 1, 3, 5, 10), take an aliquot for HPLC analysis.
-
Analyze the samples by HPLC, quantifying the peak area of the parent compound.
-
A significant decrease in the peak area of this compound over the freeze-thaw cycles indicates instability.[12][13]
-
Protocol 3: Photostability Testing in Solution
-
Objective: To evaluate the stability of this compound in solution upon exposure to light, following ICH Q1B guidelines.[14][15][16]
-
Methodology:
-
Prepare a solution of this compound in a relevant solvent (e.g., a mixture of buffer and a co-solvent like acetonitrile or methanol that is transparent to the light source).
-
Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes).
-
Wrap one set of containers completely in aluminum foil to serve as the "dark" control.
-
Expose the unwrapped samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[15]
-
Maintain the temperature of the samples at a constant, controlled level throughout the exposure.
-
At various time points, take samples from both the exposed and dark control containers for HPLC analysis.
-
Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the parent compound peak in the light-exposed samples indicates photodegradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Complement C5 Activation and MAC Formation Pathway
Caption: The complement cascade leading to C5 activation and MAC formation.[17][18][19][20][21]
Experimental Workflow: Assessing Compound Stability by HPLC
Caption: General workflow for quantitative stability assessment using HPLC.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (CTI-006) - Creative Biolabs [creative-biolabs.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotechkhan.wordpress.com [biotechkhan.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Complement membrane attack complex - Wikipedia [en.wikipedia.org]
- 21. Membrane Attack Complex Introduction - Creative Biolabs [creative-biolabs.com]
troubleshooting unexpected results with Complement C5-IN-1
Welcome to the technical support center for Complement C5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and cell-permeable small molecule allosteric inhibitor of complement component C5.[1] It binds to a site on C5 distinct from the cleavage site for C5 convertase. This binding induces a conformational change in C5 that prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1] Consequently, this compound effectively blocks the terminal pathway of the complement cascade.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C for long-term use and can be kept at 4°C for short-term use.[2] It is supplied as a solid, and for experimental use, it should be dissolved in a suitable solvent such as DMSO to create a stock solution. Ensure the stock solution is thoroughly mixed before making further dilutions in your experimental buffer.
Q3: In which experimental systems can I use this compound?
A3: this compound is effective in a variety of in vitro and in vivo systems. It has been shown to be potent in human whole blood and serum assays.[1][2] It is suitable for use in cell-based assays, such as hemolytic assays and MAC deposition assays, to study the effects of C5 inhibition. Additionally, its properties as a small molecule inhibitor make it amenable for use in animal models to investigate the role of the terminal complement pathway in various disease states.[2]
Q4: What is the difference between a C5 inhibitor and a C5a receptor antagonist?
A4: this compound is a C5 inhibitor, meaning it prevents the generation of both C5a and C5b by blocking the cleavage of C5.[1] This halts all downstream effects of the terminal complement pathway, including the inflammatory signaling of C5a and the cell lysis mediated by the MAC.[3] In contrast, a C5a receptor antagonist specifically blocks the interaction of C5a with its receptors (C5aR1 and C5aR2), thereby inhibiting the pro-inflammatory effects of C5a.[3] However, a C5a receptor antagonist does not prevent the formation of C5b and the subsequent assembly of the MAC.[3]
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Incomplete Inhibition
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of this compound at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock solution for each experiment. |
| High Complement Activation Stimulus | In assays with very strong complement activation, a higher concentration of the inhibitor may be required to achieve complete inhibition.[4] Consider performing a dose-response curve with a wider concentration range of this compound. |
| Assay-Specific Factors | The IC50 value can vary depending on the assay conditions, such as serum concentration. For instance, a higher concentration of C5 in the assay will require a higher concentration of the inhibitor for effective blockade.[5] |
| Pharmacodynamic Breakthrough in vivo | In animal studies, strong inflammatory stimuli can lead to a surge in complement activation that may overwhelm the inhibitor at a given dose, leading to "pharmacodynamic breakthrough" hemolysis or tissue damage. Consider adjusting the dosing regimen or timing of administration relative to the inflammatory challenge. |
Issue 2: Variability Between Experimental Repeats
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Handling | Ensure all reagents, especially serum and red blood cells for hemolytic assays, are handled consistently. Thaw serum on ice and use it promptly. Wash red blood cells thoroughly to remove any interfering substances. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of this compound and other reagents. |
| Plate Reader Settings | For absorbance-based assays, ensure the plate reader is set to the correct wavelength and that there are no bubbles in the wells before reading. |
Issue 3: Unexpected Cell Lysis or Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not toxic to the cells. Run a vehicle control with the same concentration of solvent as used for the highest concentration of this compound. |
| Off-Target Effects | While this compound is a selective C5 inhibitor, at very high concentrations, off-target effects of small molecules cannot be entirely ruled out. Perform a dose-response curve to identify the optimal concentration range for C5 inhibition without inducing non-specific cytotoxicity. |
| Contamination | Ensure sterile technique is used in cell-based assays to prevent microbial contamination, which can cause cell death. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in different assay systems.
| Assay System | Parameter | Value | Reference |
| 50% Human Whole Blood (Zymosan-induced) | IC50 for MAC deposition | 0.77 µM | [1][2] |
| 2% Human Serum (Zymosan-induced) | IC50 for MAC deposition | 5 nM | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Hemolytic Assay for C5 Inhibition
This protocol is designed to assess the ability of this compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep red blood cells (SRBCs).
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Antibody-sensitized Sheep Red Blood Cells (SRBCs)
-
Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++)
-
DMSO (for dissolving the inhibitor)
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in GVB++ to achieve final assay concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Serum Dilution: Dilute NHS in GVB++ to a concentration that yields submaximal hemolysis (typically between 1:80 and 1:100, to be determined by a preliminary titration experiment).
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted NHS to wells containing 50 µL of the various concentrations of this compound or the vehicle control.
-
Controls: Prepare a "0% lysis" control (100 µL of GVB++) and a "100% lysis" control (100 µL of distilled water).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with C5 in the serum.
-
Addition of SRBCs: Add 50 µL of a 1% solution of sensitized SRBCs to all wells.
-
Incubation for Lysis: Incubate the plate at 37°C for 30-60 minutes, or until the 100% lysis control shows complete lysis.
-
Stop Reaction: Stop the reaction by centrifuging the plate at 500 x g for 5 minutes at 4°C to pellet the intact red blood cells.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 415 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Protocol 2: In Vitro MAC Deposition Assay
This protocol measures the inhibition of Membrane Attack Complex (MAC) formation on a target surface.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Zymosan A or heat-aggregated IgG (as a complement activator)
-
ELISA plates
-
Anti-C5b-9 antibody (detecting the MAC neoantigen)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat Plates: Coat the wells of an ELISA plate with the complement activator (e.g., 10 µg/mL Zymosan A) overnight at 4°C.
-
Wash and Block: Wash the plates three times with wash buffer and then block with blocking buffer for 1 hour at room temperature.
-
Inhibitor and Serum Incubation: Prepare serial dilutions of this compound in a suitable buffer. Dilute NHS in the same buffer (typically 1-2%). In a separate plate, pre-incubate the diluted NHS with the inhibitor dilutions or vehicle control for 30 minutes at 37°C.
-
Complement Activation: Transfer the inhibitor/serum mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C to allow complement activation and MAC deposition.
-
Wash: Wash the plates three times with wash buffer.
-
Primary Antibody: Add the anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plates three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plates five times with wash buffer.
-
Develop and Read: Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of MAC deposition inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for incomplete inhibition.
References
how to prevent off-target effects of Complement C5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential off-target effects of Complement C5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of the complement component C5 protein.[1][2] It functions by binding to C5 and preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1][3] This inhibition effectively blocks the terminal pathway of the complement cascade.
Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a small molecule with proteins or other biomolecules that are not the intended target.[4] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. For a selective inhibitor like this compound, it is crucial to confirm that the observed effects are solely due to the inhibition of C5.
Q3: Are there any known off-target effects for this compound?
A3: Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound against a broad panel of kinases, receptors, or other enzymes. As with any small molecule inhibitor, it is recommended to experimentally assess its selectivity in your model system.
Q4: How can I be confident that the phenotype I observe is due to on-target C5 inhibition?
A4: Several experimental approaches can increase confidence in the on-target activity of this compound. These include performing dose-response experiments, using a structurally distinct C5 inhibitor to recapitulate the phenotype, and conducting rescue experiments with a C5 mutant that does not bind the inhibitor. Additionally, directly measuring the downstream products of C5 cleavage (C5a and C5b-9) can confirm target engagement.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments and investigate potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
You observe a cellular phenotype that is not consistent with the known function of complement C5, or your results vary between experiments.
Potential Cause: This could be due to an off-target effect of this compound, or it could be related to experimental variability.
Troubleshooting Workflow:
References
Technical Support Center: Refining Protocols for Complement Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complement inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during complement inhibition experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: No or Weak Signal in the Assay
-
Question: Why am I observing no or a very weak signal in my complement activation assay, even in my positive control wells?
-
Answer: This issue can stem from several factors related to reagent activity, assay setup, or the detection step.
-
Possible Causes & Solutions:
Cause Solution Inactive Complement Source Ensure the serum or complement source has been stored properly (typically at -70°C or below) and has not undergone multiple freeze-thaw cycles, which can lead to loss of activity.[1] Use a fresh aliquot of serum. Incorrect Reagent Dilutions Double-check all calculations for reagent and sample dilutions.[2] Prepare fresh dilutions if there is any uncertainty. Suboptimal Incubation Times or Temperatures Verify that the incubation times and temperatures used are in accordance with the protocol.[2] Assay buffers should generally be at room temperature for optimal performance.[2] Improper Plate Reading Confirm that the plate reader is set to the correct wavelength for your assay's detection method (e.g., colorimetric, fluorescent).[2] Degraded Reagents Check the expiration dates of all kit components and reagents.[2] Ensure that substrates have been stored protected from light. Insufficient Washing In ELISA-based assays, insufficient washing between steps can lead to the removal of bound components. Ensure wash steps are performed as described in the protocol.
-
Issue 2: High Background Signal
-
Question: My negative control wells are showing a high signal, making it difficult to interpret my results. What could be the cause?
-
Answer: High background can be caused by non-specific binding, spontaneous complement activation, or issues with the detection reagents.
-
Possible Causes & Solutions:
Cause Solution Spontaneous Complement Activation Ensure that serum samples are thawed and kept on ice until use to minimize spontaneous activation.[1] Avoid repeated freeze-thaw cycles. Cross-Contamination Use fresh pipette tips for each reagent and sample to prevent cross-contamination between wells. Insufficient Blocking In ELISA-based assays, ensure that the blocking step is performed correctly and for the recommended duration to prevent non-specific binding of antibodies or complement proteins. Over-incubation with Substrate Reduce the substrate incubation time or dilute the detection antibody/conjugate. Inadequate Washing Increase the number of wash cycles or the volume of wash buffer to more effectively remove unbound reagents.
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am seeing significant variation between my replicate wells. How can I improve the consistency of my results?
-
Answer: Poor replicate data often points to technical errors in pipetting or reagent mixing.
-
Possible Causes & Solutions:
Cause Solution Pipetting Inaccuracy Ensure that pipettes are properly calibrated.[3] When pipetting, do so gently against the wall of the wells to avoid air bubbles.[2] Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[2] Incomplete Reagent Mixing Thoroughly mix all reagents and samples before adding them to the wells.[3] "Edge Effect" in Plates The outer wells of a 96-well plate can be prone to evaporation, leading to variability. To mitigate this, avoid using the outermost wells or ensure the plate is incubated in a humidified chamber. Inconsistent Incubation Conditions Ensure the entire plate is incubated at a uniform temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the classical, alternative, and lectin pathways of complement activation?
A1: The three pathways differ in their initiation triggers but converge at the cleavage of C3.[4][5][6]
-
The Classical Pathway is typically initiated by antigen-antibody complexes binding to C1q.[6]
-
The Alternative Pathway is activated by foreign surfaces, such as microbial cell walls, and involves the spontaneous hydrolysis of C3.[6][7]
-
The Lectin Pathway is triggered when mannose-binding lectin (MBL) binds to carbohydrate patterns on pathogen surfaces.[5][8]
Q2: What type of sample is best for complement functional assays?
A2: Serum is the most common sample type for functional complement assays. It is crucial to handle samples properly to avoid artificial complement activation or degradation. Samples should be processed promptly, centrifuged at low temperatures, and stored at -80°C.[9] For analysis of individual complement components, EDTA-plasma is often recommended as EDTA chelates the divalent cations required for complement activation.[10]
Q3: How do I choose between a hemolytic assay and an ELISA-based assay?
A3: The choice depends on the specific research question and available resources.
-
Hemolytic assays (e.g., CH50, AH50) measure the entire complement cascade's ability to lyse antibody-sensitized sheep red blood cells (classical pathway) or rabbit red blood cells (alternative pathway).[10] They provide a measure of the functional integrity of the entire pathway.[11][12]
-
ELISA-based assays measure the deposition of specific complement components, such as C5b-9, on a coated plate.[10][13] These assays can be more specific to a particular pathway by using specific activators (e.g., IgM for classical, LPS for alternative, mannan for lectin) and blocking buffers.[1][10][14] They are often considered more reproducible than hemolytic assays.[10]
Q4: What are appropriate controls for a complement inhibition assay?
A4: Essential controls include:
-
Positive Control (100% activity): Serum with no inhibitor to show maximum complement activation.
-
Negative Control (0% activity): A buffer-only control or serum with a known potent inhibitor (or heat-inactivated serum) to represent the baseline.
-
Vehicle Control: Serum with the same solvent used to dissolve the test inhibitor to account for any effects of the solvent itself.
Q5: My inhibitor shows activity in one pathway assay but not another. Is this expected?
A5: Yes, this is expected if the inhibitor targets a component specific to one pathway. For example, an inhibitor targeting C1q would only be effective in the classical pathway assay. An inhibitor targeting Factor B would only show activity in the alternative pathway assay.[15] Inhibitors targeting components common to all pathways, like C3 or C5, should show activity in all three pathway assays.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from complement inhibition assays. The exact values will vary depending on the specific assay conditions and reagents.
Table 1: Example Data from a Classical Pathway Hemolytic (CH50) Assay
| Sample | Dilution | % Hemolysis | % Inhibition |
| Positive Control | 1:80 | 95% | 0% |
| Negative Control | - | 5% | 100% |
| Test Inhibitor | 10 µM | 25% | 74% |
| Test Inhibitor | 1 µM | 50% | 47% |
| Test Inhibitor | 0.1 µM | 80% | 16% |
Table 2: Example Data from an Alternative Pathway ELISA (C5b-9 Deposition)
| Sample | Concentration | OD 450nm | % Inhibition |
| Positive Control | - | 1.850 | 0% |
| Negative Control | - | 0.100 | 100% |
| Test Inhibitor | 50 µg/mL | 0.350 | 85.7% |
| Test Inhibitor | 10 µg/mL | 0.800 | 60.0% |
| Test Inhibitor | 2 µg/mL | 1.500 | 20.0% |
Experimental Protocols
1. Classical Pathway (CP) Inhibition - ELISA Method
-
Plate Coating: Coat a 96-well microplate with IgM or aggregated IgG and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serial dilutions of the test inhibitor to the wells. Add normal human serum (as the complement source) to all wells except the negative control.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for complement activation.
-
Washing: Repeat the wash step.
-
Detection: Add a detection antibody that recognizes a neoantigen on the C5b-9 complex, conjugated to an enzyme like HRP. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
2. Alternative Pathway (AP) Inhibition - Hemolytic Method
-
Reagent Preparation: Prepare a gelatin veronal buffer containing Mg2+ and EGTA (GVB-Mg-EGTA). EGTA chelates Ca2+, thus blocking the classical and lectin pathways.[10]
-
Sample Preparation: Prepare serial dilutions of the test inhibitor in GVB-Mg-EGTA.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor, normal human serum, and rabbit red blood cells (rRBCs).[15][16]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Pellet Cells: Centrifuge the plate to pellet any unlysed rRBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control (100% lysis) and negative control (0% lysis).
3. Lectin Pathway (LP) Inhibition - ELISA Method
-
Plate Coating: Coat a 96-well microplate with mannan or another suitable carbohydrate and incubate overnight at 4°C.[13][14]
-
Washing and Blocking: Perform washing and blocking steps as described for the CP ELISA.
-
Sample Incubation: Add serial dilutions of the test inhibitor to the wells. Add normal human serum diluted in a buffer that inhibits the classical pathway (e.g., high salt buffer) to all wells except the negative control.[17]
-
Incubation, Washing, Detection, and Reading: Proceed with the remaining steps as outlined in the CP ELISA protocol.
Visualizations
Caption: The three pathways of the complement system.
References
- 1. eaglebio.com [eaglebio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Complement system - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. immunology.org [immunology.org]
- 7. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 8. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 9. Challenges for complement functional assays in the clinical laboratory: From test validation to clinical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 12. Alternative Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete C5 Inhibition with Complement C5-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Complement C5-IN-1, a selective allosteric inhibitor of complement component C5. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to ensure successful and complete C5 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective allosteric inhibitor of the complement component C5 protein.[1] It functions by binding to C5 and preventing its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1] This blockade of C5 cleavage effectively halts the formation of the MAC.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in research to study diseases associated with complement overactivation.[1] This includes conditions like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Q4: In what solvents is this compound soluble?
A4: Information on specific solvents should be consulted from the manufacturer's data sheet. However, it is a small molecule inhibitor and such compounds are often soluble in organic solvents like DMSO.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Conditions | Source |
| IC50 | 0.77 µM | Zymosan-induced MAC deposition in 50% human whole blood | [1][2] |
| IC50 | 5 nM | Zymosan-induced MAC deposition in 2% human serum | [1] |
Signaling Pathway and Experimental Workflows
Complement C5 Activation and Inhibition Pathway
Caption: Mechanism of this compound action.
General Experimental Workflow for Assessing C5 Inhibition
Caption: General workflow for evaluating C5 inhibition.
Troubleshooting Guides
ELISA for C5a Detection
Q: I am observing high background in my C5a ELISA. What could be the cause?
A: High background in an ELISA can be due to several factors:
-
Insufficient washing: Ensure that the washing steps are performed thoroughly and that all wells are filled and emptied completely during each wash.
-
Contaminated reagents: Use fresh, sterile buffers and reagents.
-
Incorrect antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Non-specific binding: Increase the concentration of the blocking agent or try a different blocking buffer.
Q: My C5a signal is weak or absent, even in my positive controls.
A: A weak or absent signal can be caused by:
-
Inactive reagents: Check the expiration dates of your ELISA kit components and ensure they have been stored correctly.
-
Improper sample handling: Avoid repeated freeze-thaw cycles of your samples. Collect and process samples according to the recommended procedures to prevent C5a degradation.
-
Incorrect wavelength reading: Double-check that you are reading the plate at the correct wavelength specified in the ELISA kit protocol.
-
Substrate solution issues: Ensure the substrate solution has been prepared correctly and has not been exposed to light for extended periods.
Hemolytic Assay
Q: I am not seeing any hemolysis in my positive control (no inhibitor).
A: Lack of hemolysis in the positive control suggests a problem with the assay setup itself:
-
Inactive complement source: Ensure the serum or complement source is fresh and has been stored properly to maintain its activity.
-
Incorrect antibody sensitization of red blood cells: Verify that the antibody concentration used for sensitizing the red blood cells is optimal.
-
Improper buffer conditions: The buffer's pH and ionic strength are critical for complement activity. Ensure you are using the correct buffer as specified in the protocol.
Q: I am observing incomplete inhibition of hemolysis even at high concentrations of this compound.
A: This could indicate:
-
Inhibitor degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly.
-
High complement activity in the sample: You may need to use a higher concentration of the inhibitor or dilute the serum sample.
-
Alternative pathway activation: Some assay conditions might favor the alternative pathway, which can sometimes be more difficult to inhibit completely.
-
Residual C5 activity: In cases of very strong complement activation, a small amount of residual C5 activity might persist.[3]
Western Blot for C5 Cleavage
Q: I am unable to detect the cleaved C5b or C5a fragments on my Western blot.
A: Difficulty in detecting cleavage fragments could be due to:
-
Low abundance of fragments: The cleaved fragments may be present in low amounts. You may need to load more protein onto the gel.
-
Poor antibody recognition: Ensure the antibody you are using is specific for the C5 cleavage fragments. Some antibodies may preferentially recognize the intact protein.
-
Suboptimal transfer conditions: Optimize the transfer time and voltage to ensure efficient transfer of the relatively smaller cleavage fragments to the membrane.
Q: I am seeing multiple non-specific bands on my Western blot.
A: Non-specific bands can be a result of:
-
Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the sample. Try using a more specific antibody or increasing the stringency of the washing steps.
-
Too high antibody concentration: Use a more dilute antibody solution.
-
Insufficient blocking: Increase the blocking time or use a different blocking agent.
Detailed Experimental Protocols
C5a Sandwich ELISA Protocol
-
Coating: Coat a 96-well microplate with a capture antibody specific for human C5a overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add your standards (recombinant C5a) and samples (diluted in assay buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for human C5a and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Hemolysis Inhibition Assay (Classical Pathway)
-
Prepare Sensitized Red Blood Cells (RBCs): Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., GVB++). Incubate the SRBCs with a sub-agglutinating dilution of anti-SRBC antibody (hemolysin) for 30 minutes at 37°C.
-
Prepare Serum Dilutions: Prepare serial dilutions of normal human serum (as the complement source) in a suitable buffer.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the serum dilutions, inhibitor dilutions (or buffer for control), and the sensitized SRBCs.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Calculate % Hemolysis:
-
0% Lysis Control: Sensitized RBCs + buffer.
-
100% Lysis Control: Sensitized RBCs + water.
-
% Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100.
-
Western Blot Protocol for C5 Cleavage
-
Sample Preparation: Collect your samples (e.g., serum treated with a complement activator with and without this compound). Add a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for C5 (one that recognizes both intact and cleaved forms, or a fragment-specific antibody) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Look for the appearance of lower molecular weight bands corresponding to C5a and C5b fragments in the activated samples without the inhibitor, and their reduction or absence in the inhibitor-treated samples.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting incomplete C5 inhibition.
References
Validation & Comparative
In Vitro Showdown: A Comparative Guide to Complement C5 Inhibitors C5-IN-1 and Eculizumab
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two key complement C5 inhibitors: the small molecule C5-IN-1 and the monoclonal antibody Eculizumab. This analysis is based on available experimental data to delineate their mechanisms and performance in key assays.
The complement system, a cornerstone of innate immunity, plays a critical role in defending against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. A key target for therapeutic intervention is complement component C5. Its cleavage initiates the formation of the potent anaphylatoxin C5a and the membrane attack complex (MAC), both drivers of inflammation and cell lysis. This guide focuses on an in vitro comparison of two distinct C5 inhibitors: C5-IN-1, a small molecule, and Eculizumab, a clinically approved monoclonal antibody.
Mechanism of Action: A Tale of Two Inhibitors
Both C5-IN-1 and Eculizumab function by preventing the cleavage of C5 by C5 convertase, thereby halting the downstream inflammatory cascade. However, their approach to this inhibition differs fundamentally due to their molecular nature.
Eculizumab , a humanized monoclonal antibody, binds with high affinity to a specific epitope on the C5 protein. This binding sterically hinders the access of C5 convertase to its cleavage site, effectively preventing the generation of C5a and C5b.[1]
C5-IN-1 is a selective allosteric inhibitor of C5.[2] This means it binds to a site on the C5 protein distinct from the active site, inducing a conformational change that prevents its cleavage by C5 convertase.[2]
References
A Comparative Guide to Small Molecule C5 Inhibitors for Researchers
For researchers and drug development professionals, the landscape of complement C5 inhibition is rapidly evolving, with a particular focus on orally available small molecules. This guide provides an objective comparison of key small molecule C5 inhibitors, supported by experimental data to aid in the evaluation of these therapeutic agents.
The complement system, a crucial component of innate immunity, plays a significant role in the pathogenesis of numerous inflammatory and autoimmune diseases. A key mediator in this cascade is complement component 5 (C5), which, upon activation, is cleaved into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. The C5a fragment, by binding to its receptor C5aR (CD88), triggers a cascade of pro-inflammatory events, including neutrophil activation, chemotaxis, and the release of inflammatory mediators. Consequently, the inhibition of the C5a-C5aR axis presents a compelling therapeutic strategy. This guide focuses on the comparison of small molecule inhibitors targeting this interaction, with a primary focus on the clinically advanced Avacopan and other preclinical candidates.
The Complement C5 Activation Pathway and Point of Intervention
The complement cascade can be initiated through the classical, lectin, or alternative pathways, all of which converge at the cleavage of C3. This leads to the formation of C5 convertases, which cleave C5 into C5a and C5b. Small molecule C5 inhibitors primarily act by antagonizing the C5a receptor (C5aR), preventing the downstream inflammatory signaling cascade initiated by C5a.
Figure 1. Simplified diagram of the complement C5 activation pathway and the inhibitory action of small molecule C5aR antagonists.
Comparative Performance of Small Molecule C5aR Antagonists
The following tables summarize the in vitro potency of Avacopan and other preclinical small molecule C5a receptor antagonists across various functional assays. This data provides a quantitative basis for comparing their inhibitory activities.
| Compound | Target | Assay | Species | IC50 / Ki (nM) | Reference |
| Avacopan (CCX168) | C5aR | C5a Binding | Human | 0.1 (IC50) | [1] |
| C5aR | Neutrophil Chemotaxis | Human | 1.7 (IC50) | [2] | |
| C5aR | Ca2+ Mobilization (Neutrophils) | Human | 0.2 (IC50) | ||
| DF2593A | C5aR | PMN Migration | Human | 5.0 (IC50) | [3] |
| C5aR | PMN Migration | Mouse | 1.0 (IC50) | [3] | |
| C5aR | PMN Migration | Rat | 6.0 (IC50) | [3] | |
| W-54011 | C5aR | C5a Binding | Human | 2.2 (Ki) | [4][5] |
| C5aR | Chemotaxis (Neutrophils) | Human | 2.7 (IC50) | [4][5][6] | |
| C5aR | ROS Generation (Neutrophils) | Human | 1.6 (IC50) | [4][5][6] | |
| C5aR | Ca2+ Mobilization (Neutrophils) | Human | 3.1 (IC50) | [4][5][6] | |
| NDT 9513727 | C5aR | C5a Binding | Human | 11.6 (IC50) | [7][8][9] |
| C5aR | Degranulation (U937 cells) | Human | 7.1 (IC50) | ||
| C5aR | Chemotaxis | Human | 1.1 - 9.2 (IC50) | [8][9] | |
| PMX53 | C5aR | C5a Binding | Human | 20 (IC50) | [10][11] |
| C5aR | Myeloperoxidase Release | Human | 22 (IC50) | [12][13] | |
| C5aR | Chemotaxis | Human | 75 (IC50) | [12][13] | |
| JPE-1375 | C5aR1 | PMN Mobilization | Mouse | 6900 (EC50) | [14] |
| C5aR1 | TNF Reduction | Mouse | 4500 (EC50) | [14] |
Table 1: In Vitro Potency of Small Molecule C5aR Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) for various small molecule C5aR antagonists in different in vitro assays. Lower values indicate higher potency. PMN: Polymorphonuclear leukocytes; ROS: Reactive Oxygen Species.
Clinical Efficacy of Avacopan: The ADVOCATE Trial
Avacopan is the most clinically advanced oral small molecule C5aR antagonist, approved for the treatment of ANCA-associated vasculitis. The pivotal Phase III ADVOCATE trial demonstrated its efficacy and safety.[14]
ADVOCATE Trial Design: A randomized, double-blind, active-controlled trial in 330 patients with ANCA-associated vasculitis.[15] Patients were randomized to receive either Avacopan (30 mg, twice daily) or a tapering schedule of prednisone, both in combination with standard immunosuppressive therapy (cyclophosphamide or rituximab).
Primary Endpoints:
-
Remission at Week 26: Defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and not taking glucocorticoids for vasculitis.[14]
-
Sustained Remission at Week 52: Remission at both week 26 and week 52.[14]
| Outcome | Avacopan Group (n=166) | Prednisone Group (n=165) | Statistical Significance |
| Remission at Week 26 | 72.3% | 70.1% | Non-inferiority met (p<0.001) |
| Sustained Remission at Week 52 | 65.7% | 54.9% | Superiority met (p=0.007) |
Table 2: Key Efficacy Outcomes from the ADVOCATE Trial. The trial demonstrated that Avacopan was non-inferior to prednisone in achieving remission at 26 weeks and superior in sustaining remission at 52 weeks, with a significantly lower glucocorticoid burden.
Key Experimental Methodologies
The following section details the protocols for key in vitro assays used to characterize small molecule C5 inhibitors.
C5a Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., ¹²⁵I-C5a) from the C5a receptor on a cell membrane preparation.
Figure 2. Workflow for a C5a receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the C5a receptor (e.g., from differentiated U937 human monocytic cells) are isolated and prepared.
-
Incubation: A fixed concentration of radiolabeled C5a is incubated with the cell membranes in the presence of varying concentrations of the test inhibitor.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The percentage of inhibition of radioligand binding at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) is determined by non-linear regression analysis.[9]
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as C5a.
Figure 3. Workflow for a neutrophil chemotaxis assay.
Protocol:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors.
-
Inhibitor Pre-incubation: Neutrophils are pre-incubated with various concentrations of the test inhibitor.
-
Chemotaxis Setup: The pre-treated neutrophils are placed in the upper chamber of a chemotaxis system (e.g., a Boyden chamber or a Transwell insert) which is separated from the lower chamber by a porous membrane.
-
Chemoattractant Addition: A solution containing C5a is added to the lower chamber to create a chemotactic gradient.
-
Migration: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the C5a.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, for example, by manual cell counting under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each inhibitor concentration, and the IC50 value is determined.
Neutrophil Activation Assay (CD11b Upregulation)
This flow cytometry-based assay measures the expression of the activation marker CD11b on the surface of neutrophils in response to C5a stimulation and the inhibitory effect of a test compound.
Protocol:
-
Whole Blood Stimulation: Freshly collected human whole blood is incubated with various concentrations of the test inhibitor.
-
C5a Stimulation: A fixed concentration of C5a is added to the blood samples to stimulate neutrophil activation.
-
Antibody Staining: The blood is then stained with fluorescently labeled antibodies specific for a neutrophil marker (e.g., CD16) and the activation marker CD11b.
-
Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.
-
Flow Cytometry: The samples are analyzed by flow cytometry. Neutrophils are identified based on their light scatter properties and expression of the neutrophil-specific marker. The mean fluorescence intensity (MFI) of CD11b on the neutrophil population is measured.
-
Data Analysis: The percentage of inhibition of C5a-induced CD11b upregulation is calculated for each inhibitor concentration, and the IC50 value is determined.[16]
This guide provides a comparative overview of small molecule C5 inhibitors, with a focus on their in vitro potency and the clinical efficacy of Avacopan. The detailed experimental protocols offer a foundation for researchers to design and interpret studies in this promising area of drug discovery. As more small molecule C5 inhibitors advance through preclinical and clinical development, a continued focus on rigorous comparative analysis will be essential to identify the most effective and safest therapeutic options for patients with complement-driven diseases.
References
- 1. avacopan (PD056899, PUKBOVABABRILL-YZNIXAGQSA-N) [probes-drugs.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. W-54011 | Complement System | ROS | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Association of COVID-19 inflammation with activation of the C5a-C5aR1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Complement C5-IN-1 In Vivo: A Comparative Guide to Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies and data relevant to assessing the in vivo efficacy of the small molecule complement C5 inhibitor, Complement C5-IN-1. While direct in vivo efficacy data for this compound is not extensively published, this document outlines the current landscape of C5 inhibition, offering a framework for its evaluation. We will compare its known in vitro potency with the in vivo performance of other C5 inhibitors and provide detailed experimental protocols and visualizations to guide future research.
Introduction to Complement C5 Inhibition
The complement system is a critical component of innate immunity, and its activation converges on the cleavage of complement component C5 into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. Consequently, C5 has become a key therapeutic target.[1][2] this compound is a selective allosteric inhibitor that binds to C5 and prevents its cleavage by C5 convertase, thereby blocking the downstream inflammatory cascade.[1]
Comparative Efficacy of C5 Inhibitors
A direct quantitative comparison of the in vivo efficacy of this compound with other C5 inhibitors is challenging due to the limited availability of public data for this specific small molecule. However, we can establish a baseline for comparison by examining its in vitro potency alongside the established in vivo efficacy of other C5-targeting therapeutics.
Table 1: Comparison of In Vitro Potency of C5 Inhibitors
| Inhibitor | Type | Target | Mechanism of Action | In Vitro Potency (IC50) |
| This compound | Small Molecule | C5 | Allosteric inhibition of C5 cleavage[1] | 0.77 µM (in 50% human whole blood)[1], 5 nM (in 2% human serum)[1] |
| Eculizumab | Monoclonal Antibody | C5 | Binds to C5 and blocks its cleavage[2] | Not specified in provided results |
| Zilucoplan | Macrocyclic Peptide | C5 | Binds to C5 to prevent its cleavage[2] | Sub-nanomolar affinity[2] |
| AMY-101 | Peptidic Inhibitor | C3 | Blocks C3 activation upstream of C5 | Not specified in provided results |
Note: The significant difference in this compound's IC50 between whole blood and serum assays highlights the importance of the experimental context in assessing potency.
Table 2: Summary of In Vivo Efficacy for Selected Complement Inhibitors
| Inhibitor | Animal Model | Key Efficacy Readouts | Observations |
| Eculizumab | COVID-19 Patients | Reduction in sC5b-9 levels, decreased Factor B consumption[3] | Effective in reducing terminal complement activity, though a rebound in sC5b-9 was observed in some patients.[3] |
| AMY-101 (C3 Inhibitor) | COVID-19 Patients | Attenuation of C3a and sC5b-9 generation[3] | Broader inhibition of complement cascade compared to C5-only inhibition.[3] |
| PMX53 (C5aR1 Antagonist) | Mice | Inhibition of C5a-induced neutrophil mobilization and TNF-α production[4][5] | Effective at doses of 1 and 3 mg/kg, with an active duration of up to 6 hours.[4][5] |
| JPE-1375 (C5aR1 Antagonist) | Mice | Inhibition of C5a-induced neutrophil mobilization and TNF-α production[4][5] | Effective at doses of 1 and 3 mg/kg, with a shorter active duration of less than 2 hours.[4][5] |
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed methodologies for key experiments relevant to the in vivo validation of a C5 inhibitor like this compound, based on established protocols for similar compounds.
Pharmacodynamic Model for C5aR1 Antagonists in Mice
This protocol is designed to assess the in vivo efficacy of a compound in blocking the biological effects of C5a.[4][5]
Objective: To determine the working dose and duration of action of a C5 inhibitor by measuring its ability to block C5a-induced neutrophil mobilization and TNF-α production.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Recombinant mouse C5a
-
Test compound (e.g., this compound) formulated for intravenous (i.v.) injection
-
Flow cytometer
-
ELISA kit for mouse TNF-α
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Dose-Response Study:
-
Administer the test compound intravenously at a range of doses (e.g., 0.3, 1.0, and 3.0 mg/kg).
-
After a predetermined time (e.g., 15 minutes), inject recombinant mouse C5a (e.g., 50 µg/kg, i.v.).
-
Collect blood samples at baseline and at various time points post-C5a injection (e.g., 15, 30, and 60 minutes).
-
Analyze whole blood for neutrophil counts using a flow cytometer.
-
Prepare plasma and measure TNF-α levels by ELISA.
-
-
Time-Course Study:
-
Administer the test compound at an effective dose determined from the dose-response study.
-
At various time points after compound administration (e.g., 15 min, 2 h, 6 h, 24 h), inject recombinant mouse C5a.
-
Collect blood 60 minutes after each C5a injection and analyze for neutrophil mobilization and plasma TNF-α levels.
-
Hemolytic Assay for Complement Activity
This assay measures the functional activity of the complement system.[6]
Objective: To assess the ability of a C5 inhibitor to block complement-mediated hemolysis ex vivo after in vivo administration.
Materials:
-
Serum from treated and control animals
-
Sensitized sheep red blood cells (sRBCs)
-
Veronal buffered saline with gelatin (GVB++)
Procedure:
-
Collect blood from animals at various time points after administration of the test compound and prepare serum.
-
Serially dilute the serum samples in GVB++.
-
Add a standardized suspension of sRBCs to each dilution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the samples to pellet intact sRBCs.
-
Measure the absorbance of the supernatant at a wavelength that detects hemoglobin release (e.g., 412 nm).
-
Calculate the percentage of hemolysis for each serum dilution and determine the CH50 (the dilution of serum that lyses 50% of the sRBCs).
Visualizing Pathways and Workflows
Complement Activation and C5 Inhibition Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement C5 in Experimental Autoimmune Encephalomyelitis (EAE) Facilitates Remyelination and Prevents Gliosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Species Selectivity: A Comparative Guide to the Cross-Reactivity of Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Complement C5-IN-1, a small-molecule inhibitor of the complement C5 protein. Understanding the species selectivity of a drug candidate is a critical step in preclinical development, informing the choice of animal models for efficacy and safety studies. While direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this guide offers a comparative analysis based on protein sequence homology and the known cross-reactivity profiles of other C5 inhibitors. Furthermore, detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity assessments.
Understanding this compound
This compound is a potent inhibitor that functions by binding to the C5 protein, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. This inhibitory action effectively halts the terminal complement cascade. In human whole blood, this compound has demonstrated an IC50 of 0.77 µM for the blockage of zymosan-induced MAC deposition.
Data on Cross-Reactivity of this compound
As of the latest literature review, specific quantitative data on the inhibitory activity (e.g., IC50 values) of this compound against C5 from common preclinical species such as mouse, rat, and cynomolgus monkey has not been publicly reported. However, customer reviews on vendor websites anecdotally mention its use in in vitro and animal models, suggesting some level of activity beyond human C5. The absence of concrete data necessitates a predictive analysis based on protein sequence conservation and a comparative look at other C5 inhibitors.
Comparative Analysis of C5 Protein Sequence Homology
The potential for a small molecule like this compound to cross-react with C5 from different species is largely dependent on the conservation of its binding site on the C5 protein. A high degree of amino acid sequence identity in the binding pocket across species increases the likelihood of similar inhibitory activity.
The table below summarizes the percentage of amino acid sequence identity of the C5 protein between humans and key preclinical species.
| Species | UniProt Accession No. | Sequence Identity to Human C5 (%) |
| Human (Homo sapiens) | P01031 | 100% |
| Mouse (Mus musculus) | P06684 | 79% |
| Rat (Rattus norvegicus) | P13393 | 78% |
| Cynomolgus Monkey (Macaca fascicularis) | G7PQQ3 | 97% |
The high sequence identity of C5 between humans and cynomolgus monkeys suggests a strong possibility of cross-reactivity for inhibitors targeting conserved regions. The moderate identity with rodent C5 indicates that cross-reactivity is possible but not guaranteed, and may be of a different potency.
Cross-Reactivity of Other C5 Inhibitors: A Comparative Landscape
To provide context, the following table summarizes the known species cross-reactivity of other well-characterized C5 inhibitors. This illustrates the spectrum of species selectivity that can be expected for molecules targeting the C5 protein.
| Inhibitor | Type | Human | Mouse | Rat | Cynomolgus Monkey |
| Eculizumab | Monoclonal Antibody | + | - | - | + |
| SKY59 (Ravulizumab) | Monoclonal Antibody | + | - | - | + |
| Pozelimab | Monoclonal Antibody | + | - | - | + |
| RO7112689 | Monoclonal Antibody | + | + | - | Not Reported |
| OmCI | Tick-derived Protein | + | + | + | + |
| RaCI | Tick-derived Protein | + | - | - | Not Reported |
| CirpT1 | Tick-derived Protein | + | + | + | Not Reported |
Note: "+" indicates reported activity, "-" indicates lack of or significantly reduced activity.
This comparative data highlights that while some inhibitors show broad species activity, others, particularly monoclonal antibodies, can be highly specific. The cross-reactivity profile of a small molecule inhibitor like this compound will ultimately depend on its specific binding epitope on the C5 protein.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of in vitro assays should be performed. The following are detailed methodologies for key experiments.
Hemolytic Assay (CH50) for Functional Inhibition
The CH50 assay is a functional screen for the classical complement pathway and is sensitive to the inhibition of any component, including C5.
Principle: This assay measures the ability of a test serum to lyse antibody-sensitized sheep red blood cells (SRBCs). The presence of a functional C5 inhibitor will prevent the formation of the MAC and thus inhibit hemolysis.
Protocol:
-
Preparation of Sensitized SRBCs: Wash sheep red blood cells with gelatin veronal buffer (GVB) and sensitize them with an optimal concentration of anti-sheep red blood cell antibody (hemolysin).
-
Serum Preparation: Obtain serum from the species of interest (human, mouse, rat, cynomolgus monkey).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in GVB.
-
Assay Setup: In a 96-well plate, mix the species-specific serum with the various concentrations of this compound.
-
Incubation: Add the sensitized SRBCs to each well and incubate at 37°C for 30-60 minutes.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (serum without inhibitor) and a negative control (buffer only). Determine the IC50 value of this compound for each species.
C5a Enzyme-Linked Immunosorbent Assay (ELISA)
This assay directly measures the generation of C5a, a product of C5 cleavage, providing a specific assessment of C5 convertase activity.
Principle: A sandwich ELISA is used to quantify the amount of C5a produced in serum after complement activation. An effective C5 inhibitor will reduce the amount of C5a generated.
Protocol:
-
Complement Activation: Activate the complement cascade in species-specific serum in the presence of various concentrations of this compound. Activation can be induced by zymosan (alternative pathway) or aggregated IgG (classical pathway).
-
ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for C5a of the target species.
-
Sample Addition: Add the serum samples from the activation step to the coated wells and incubate.
-
Detection: Add a biotinylated detection antibody specific for C5a, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using recombinant C5a for each species. Quantify the C5a concentration in the samples and determine the IC50 of this compound for the inhibition of C5a generation in each species.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Principle: Purified C5 protein from different species is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
Protocol:
-
Chip Preparation: Immobilize purified C5 protein from each species (human, mouse, rat, cynomolgus monkey) onto a sensor chip surface.
-
Inhibitor Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Collection: Measure the association (k_on) and dissociation (k_off) rates of the inhibitor binding to each species' C5.
-
Data Analysis: Calculate the equilibrium dissociation constant (K_D) for the interaction of this compound with each C5 ortholog. A lower K_D value indicates a higher binding affinity.
Visualizing the Mechanism and Workflow
To further aid in the understanding of this compound's mechanism and the experimental approach to assessing its cross-reactivity, the following diagrams are provided.
A Comparative Guide to the Specificity of Complement C5 Inhibitors: Featuring Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can lead to a cascade of inflammatory and autoimmune diseases. Complement component C5 has emerged as a key therapeutic target, and a variety of inhibitors have been developed to modulate its activity. This guide provides an objective comparison of the specificity of Complement C5-IN-1, a small-molecule inhibitor, with other prominent C5 inhibitors, supported by experimental data and detailed methodologies.
Introduction to Complement C5 and its Inhibition
The complement cascade converges at the cleavage of C5 into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. Inhibition of C5 cleavage is a validated therapeutic strategy to mitigate complement-mediated pathology. This guide focuses on the specificity of various C5 inhibitors, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile.
Comparative Analysis of C5 Inhibitor Specificity
The following tables summarize the available quantitative data on the specificity of this compound and its alternatives. Specificity is assessed by comparing the binding affinity or inhibitory activity against C5 versus other related complement components or proteases.
| Inhibitor | Type | Target | On-Target Affinity/Potency (IC50/Kd) | Off-Target Binding/Inhibition Data | Reference |
| This compound | Small Molecule | C5 | IC50: 0.77 µM (MAC deposition in human whole blood) | Data on binding to other complement components (e.g., C3, C4) or proteases is not readily available in the public domain. | [1] |
| Eculizumab | Monoclonal Antibody | C5 | Binds specifically to the MG7 domain of C5. | Does not bind to other complement components. Some anti-C5a antibodies have been reported to cross-react with C5, highlighting the importance of assay design. | [2][3] |
| Ravulizumab | Monoclonal Antibody | C5 | Binds with high affinity and specificity to C5. Engineered from Eculizumab for a longer half-life. | Similar specificity profile to Eculizumab, binding to the same epitope. | [4][5] |
| Zilucoplan | Macrocyclic Peptide | C5 | High affinity binding to human C5. | Does not bind to complement components C3, C4, C6, or C7. | |
| OmCI | Protein (tick-derived) | C5 | Binds to the C5d and CUB domains of C5. | Specific for C5; its binding site is distinct from that of Eculizumab and RaCI. Exhibits broad species cross-reactivity. | [2][6] |
| Cemdisiran | Small interfering RNA (siRNA) | C5 mRNA | Reduces serum C5 protein levels by targeting its mRNA for degradation. | Specificity is determined by the siRNA sequence homology to the target mRNA. Off-target effects are evaluated through bioinformatics and preclinical studies. | [7][8] |
| Crovalimab | Monoclonal Antibody | C5 | Binds with high affinity to a distinct epitope on C5 compared to Eculizumab/Ravulizumab. | Specific for C5. | [9] |
Signaling Pathways and Inhibition Mechanisms
The following diagram illustrates the classical, lectin, and alternative pathways of the complement cascade, highlighting the central role of C5 and the point of intervention for C5 inhibitors.
Caption: The complement cascade and the point of C5 inhibition.
Experimental Methodologies for Specificity Assessment
Accurate determination of inhibitor specificity is paramount. The following are detailed protocols for key experiments used to evaluate the specificity of C5 inhibitors.
Hemolytic Assay for Complement Inhibition
This assay assesses the functional inhibition of the entire complement cascade, which culminates in the lysis of red blood cells.
Protocol:
-
Preparation of Sensitized Erythrocytes: Sheep red blood cells (SRBCs) are washed with gelatin veronal buffer (GVB) and sensitized by incubation with a sub-agglutinating dilution of rabbit anti-SRBC IgM antibody.
-
Complement Activation: Normal human serum (NHS) is used as the source of complement.
-
Inhibition Assay:
-
A constant amount of sensitized SRBCs is incubated with a limiting dilution of NHS in the presence of varying concentrations of the C5 inhibitor (e.g., this compound) or a vehicle control.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement of Hemolysis:
-
The reaction is stopped by adding cold GVB-EDTA.
-
The mixture is centrifuged to pellet intact cells.
-
The absorbance of the supernatant, containing hemoglobin released from lysed cells, is measured at 412 nm.
-
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (water-lysed cells) and a zero lysis control (cells with no serum). The IC50 value, the concentration of inhibitor that causes 50% inhibition of hemolysis, is determined.
-
Specificity Assessment: To assess specificity for the terminal pathway, similar assays can be performed using sera deficient in specific complement components and then reconstituting with purified proteins.
C5 Convertase Cleavage Assay
This assay directly measures the ability of an inhibitor to block the enzymatic cleavage of C5 by C5 convertase.
Protocol:
-
Formation of C5 Convertase:
-
Classical Pathway: Antibody-sensitized sheep erythrocytes (EA) are incubated with purified C1, C4, and C2 to form the C4b2a complex (C3 convertase). Subsequent addition of C3 leads to the formation of C4b2a3b (C5 convertase).
-
Alternative Pathway: Zymosan particles are incubated with purified Factor B, Factor D, and Properdin in the presence of Mg2+ to form the C3bBbP complex (C5 convertase).
-
-
Inhibition Assay: The formed C5 convertase is incubated with purified human C5 in the presence of various concentrations of the C5 inhibitor or a vehicle control.
-
Detection of Cleavage Products:
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE under reducing conditions.
-
The cleavage of the C5 α-chain into α' and the generation of C5a are visualized by Coomassie blue staining or Western blotting with specific anti-C5a or anti-C5b antibodies.
-
-
Data Analysis: The intensity of the bands corresponding to the C5 cleavage products is quantified, and the IC50 value for the inhibition of C5 cleavage is determined.
Surface Plasmon Resonance (SPR) for Binding Specificity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and purified human C5 is immobilized on the surface via amine coupling. A reference flow cell is prepared similarly but without the immobilized protein to subtract non-specific binding.
-
Binding Analysis:
-
Different concentrations of the C5 inhibitor (analyte) are injected over the sensor surface.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the refractive index, which is proportional to the mass bound to the surface.
-
-
Specificity Assessment:
-
To assess specificity, other purified complement components (e.g., C3, C4) or unrelated proteins are immobilized on different flow cells.
-
The binding of the C5 inhibitor to these off-target proteins is measured under the same conditions.
-
-
Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A highly specific inhibitor will show high affinity (low KD) for C5 and negligible binding to other proteins.
Experimental Workflow for Specificity Screening
The following diagram outlines a typical workflow for screening and validating the specificity of a novel C5 inhibitor.
Caption: A typical workflow for C5 inhibitor specificity screening.
Conclusion
The development of specific C5 inhibitors is a significant advancement in the treatment of complement-mediated diseases. While monoclonal antibodies like Eculizumab and Ravulizumab have demonstrated high specificity for C5, the emergence of small-molecule inhibitors like this compound and peptide inhibitors such as Zilucoplan offers alternative therapeutic modalities. The data presented in this guide highlights the importance of rigorous specificity testing using a combination of functional and biophysical assays. Further head-to-head comparative studies are warranted to fully elucidate the specificity profiles of these and other emerging C5 inhibitors, which will be crucial for optimizing their clinical development and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Eculizumab-Mediated Inhibition of the Complement Terminal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Review - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Structure of OMCI, a Novel Lipocalin Inhibitor of the Complement System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a phase 1/2 study of cemdisiran in healthy subjects and patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmadive.com [biopharmadive.com]
- 9. gene.com [gene.com]
A Comparative Guide to Complement C5 Inhibitors: Focus on Complement C5-IN-1
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the pathogenesis of various inflammatory and autoimmune diseases. Complement component 5 (C5), a central protein in the terminal complement cascade, has emerged as a key therapeutic target. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b triggers a powerful inflammatory response and cell lysis. Consequently, a range of C5 inhibitors have been developed to modulate this pathway. This guide provides a comparative overview of the small molecule inhibitor, Complement C5-IN-1, alongside approved therapeutic C5 inhibitors, presenting available quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action of C5 Inhibitors
C5 inhibitors act by binding to complement C5, thereby preventing its cleavage by C5 convertases into C5a and C5b. This action effectively halts the formation of the MAC (C5b-9) and the release of the pro-inflammatory mediator C5a, thus mitigating downstream inflammatory and lytic effects.[1]
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"C5a" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"C5b" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"MAC Formation (C5b-9)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Inflammation" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
"Cell Lysis" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
"C5 Inhibitors" [shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];
"Complement Activation" -> "C3 Convertase";
"C3 Convertase" -> "C5 Convertase";
"C5" -> "C5 Convertase" [label="Cleavage", dir=none];
"C5 Convertase" -> "C5a";
"C5 Convertase" -> "C5b";
"C5a" -> "Inflammation";
"C5b" -> "MAC Formation (C5b-9)";
"MAC Formation (C5b-9)" -> "Cell Lysis";
"C5 Inhibitors" -> "C5" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"];
}
Figure 2: Generalized workflow for a hemolysis assay to determine C5 inhibitor potency.
Materials:
-
Antibody-sensitized sheep or rabbit red blood cells (RBCs)
-
Normal human serum (as a source of complement)
-
C5 inhibitor to be tested
-
Appropriate buffer (e.g., gelatin veronal buffer)
-
96-well microplate
-
Spectrophotometer
Method:
-
Preparation: Prepare serial dilutions of the C5 inhibitor.
-
Reaction Setup: In a 96-well plate, add the antibody-sensitized RBCs, normal human serum, and the various concentrations of the C5 inhibitor. Include positive controls (no inhibitor) and negative controls (heat-inactivated serum).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Stopping the Reaction: Stop the reaction by adding cold buffer and centrifuging the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[2][3][4][5]
Zymosan-Induced MAC Deposition Assay (General Protocol)
This assay measures the ability of a C5 inhibitor to block the formation of the MAC on a surface coated with a complement activator, such as zymosan (a yeast cell wall component).
Materials:
-
Zymosan-coated microplate
-
Normal human serum or plasma
-
C5 inhibitor to be tested
-
Detection antibody specific for a component of the MAC (e.g., anti-C9)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Plate reader
Method:
-
Coating: Coat a 96-well plate with zymosan.
-
Blocking: Block non-specific binding sites in the wells.
-
Reaction: Add normal human serum or plasma, with or without various concentrations of the C5 inhibitor, to the wells.
-
Incubation: Incubate the plate to allow for complement activation and MAC deposition on the zymosan surface.
-
Detection: Wash the plate and add a primary antibody that recognizes a component of the MAC.
-
Secondary Antibody and Substrate: After another wash, add an enzyme-conjugated secondary antibody, followed by a substrate to generate a detectable signal.
-
Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: The signal is proportional to the amount of MAC deposited. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Summary and Conclusion
This guide provides a comparative overview of this compound and other C5 inhibitors based on available in vitro potency data. While direct head-to-head comparative studies are limited, the presented data from standardized assays such as hemolysis and MAC deposition offer valuable insights into the relative potencies of these molecules.
-
This compound , a small molecule inhibitor, demonstrates potent inhibition of MAC deposition with IC50 values in the nanomolar to low micromolar range depending on the assay conditions.[6][7]
-
Zilucoplan , a macrocyclic peptide, shows high potency in inhibiting classical pathway-mediated hemolysis, with IC50 values in the low nanomolar range.[8]
-
Eculizumab and Ravulizumab , monoclonal antibodies, effectively inhibit both the classical and alternative complement pathways, with potency in the microgram per milliliter range.[9][10]
-
Crovalimab , another monoclonal antibody, achieves complete complement inhibition at concentrations above 100 µg/mL.[11]
References
- 1. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The allosteric modulation of complement C5 by knob domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Confirming C5 Inhibition by Complement C5-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system is a critical component of innate immunity, but its dysregulation can lead to inflammatory and autoimmune diseases. The terminal complement protein C5 is a key therapeutic target. This guide provides a comprehensive comparison of methods to confirm the inhibitory activity of Complement C5-IN-1, a small-molecule inhibitor of C5, and contrasts its performance with other established C5 inhibitors.
Mechanism of Action of C5 Inhibitors
Complement C5 is cleaved by C5 convertases into the potent anaphylatoxin C5a and the fragment C5b.[1] C5b initiates the assembly of the membrane attack complex (MAC), which leads to cell lysis. This compound is an allosteric inhibitor that binds to C5 and prevents its cleavage by the C5 convertase, thereby blocking the production of C5a and the formation of the MAC.[2] Other C5 inhibitors, such as the monoclonal antibody Eculizumab and the tick-derived protein OmCI, also prevent C5 cleavage but through different binding mechanisms.
Comparative Performance of C5 Inhibitors
The inhibitory potency of this compound and other C5 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes available data. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary depending on the specific assay conditions.
| Inhibitor | Assay Type | IC50 Value | Species | Source |
| This compound | MAC Deposition (Zymosan-induced) | 0.77 µM (in 50% human whole blood) | Human | [2][3] |
| This compound | MAC Deposition (Zymosan-induced) | 5 nM (in 2% human serum) | Human | [2] |
| Eculizumab | Hemolytic Assay (CH50) | 10.1 µg/mL | Human | [4] |
| Eculizumab | Hemolytic Assay (APH50) | 18.5 µg/mL | Human | [4] |
Note: CH50 and APH50 refer to the 50% hemolytic complement activity of the classical and alternative pathways, respectively.
Key Experimental Assays to Confirm C5 Inhibition
Several robust assays can be employed to confirm and quantify the inhibition of C5. The choice of assay will depend on the specific research question and available resources.
Hemolytic Assays (CH50 and APH50)
Hemolytic assays are the gold standard for assessing the functional activity of the entire complement cascade.[5] A reduction in the serum's ability to lyse antibody-sensitized red blood cells in the presence of an inhibitor is a direct measure of its efficacy.
Membrane Attack Complex (MAC) Deposition Assays
These assays directly measure the formation of the C5b-9 complex on a target surface. This can be quantified by enzyme-linked immunosorbent assay (ELISA) for soluble MAC (sC5b-9) or visualized by immunofluorescence microscopy for cell-bound MAC.
C5a and sC5b-9 ELISAs
ELISAs specific for the C5a fragment or the soluble terminal complement complex (sC5b-9) provide a quantitative measure of C5 cleavage and subsequent terminal pathway activation.
Detailed Experimental Protocols
CH50 Hemolytic Assay for C5 Inhibition
This protocol is adapted from established methods for measuring classical pathway complement activity.[6][7][8]
Materials:
-
Veronal Buffered Saline (VBS)
-
Sheep Red Blood Cells (SRBCs)
-
Hemolysin (rabbit anti-sheep red blood cell antibody)
-
Test serum (e.g., normal human serum)
-
C5 inhibitor (e.g., this compound) at various concentrations
-
96-well round-bottom microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Sensitized SRBCs:
-
Wash SRBCs three times with VBS by centrifugation.
-
Resuspend the packed SRBCs to a 2% solution in VBS.
-
Add an equal volume of diluted hemolysin to the SRBC suspension.
-
Incubate for 30 minutes at 37°C to sensitize the cells.
-
Wash the sensitized SRBCs twice with VBS and resuspend to the original volume.
-
-
Assay Setup:
-
Prepare serial dilutions of the C5 inhibitor in VBS.
-
In a 96-well plate, add a constant volume of test serum to each well.
-
Add the serially diluted C5 inhibitor to the wells.
-
Include control wells:
-
100% Lysis Control: Serum + VBS (no inhibitor)
-
0% Lysis Control (Blank): VBS only (no serum or inhibitor)
-
-
-
Incubation and Lysis:
-
Add a fixed volume of sensitized SRBCs to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact SRBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control after subtracting the blank value.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Immunofluorescence Assay for MAC Deposition
This protocol provides a method for visualizing the inhibition of MAC deposition on target cells.
Materials:
-
Target cells (e.g., endothelial cells, PNH patient erythrocytes)
-
Normal human serum (as a source of complement)
-
This compound at various concentrations
-
Primary antibody: anti-C5b-9 antibody
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture target cells on coverslips or in chamber slides.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Add normal human serum to the cells to activate the complement cascade.
-
Incubate for a sufficient time to allow for MAC deposition in the absence of the inhibitor.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding sites with 5% BSA in PBS for 1 hour.[10]
-
Incubate with the primary anti-C5b-9 antibody diluted in blocking buffer overnight at 4°C.[10]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[10]
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescence using a fluorescence microscope. The intensity of the fluorescence corresponding to C5b-9 will decrease with increasing concentrations of this compound.
-
Visualizing the Mechanism and Workflow
Complement Cascade and C5 Inhibition
The following diagram illustrates the central role of C5 in the complement cascade and the point of inhibition by this compound.
Caption: The complement cascade converges at the cleavage of C5, which is blocked by this compound.
Experimental Workflow for C5 Inhibition Assay
The following diagram outlines the general workflow for assessing C5 inhibition using a cell-based assay.
Caption: General workflow for determining the inhibitory effect of this compound on complement activation.
References
- 1. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Complement System | TargetMol [targetmol.com]
- 4. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 6. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. scispace.com [scispace.com]
- 9. usbio.net [usbio.net]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of C5 Inhibitor Binding Sites for Researchers and Drug Developers
An in-depth guide to the binding characteristics and mechanisms of action of key C5 inhibitors, supported by experimental data.
The complement component C5 is a critical target in the treatment of several complement-mediated diseases. Its cleavage into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b triggers a cascade of inflammatory and cytolytic events. A growing class of therapeutics, known as C5 inhibitors, aims to block these downstream effects. This guide provides a comparative analysis of the binding sites and affinities of prominent C5 inhibitors, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Quantitative Comparison of C5 Inhibitor Binding Properties
The following table summarizes the key binding characteristics of selected C5 inhibitors. These inhibitors vary in their molecular nature, encompassing monoclonal antibodies, a macrocyclic peptide, and a small molecule, each with a distinct mechanism of action.
| Inhibitor | Target | Molecular Class | Binding Site/Domain | Key Interacting Residues | Binding Affinity (Kd) | Mechanism of Action |
| Eculizumab | C5 | Monoclonal Antibody (IgG2/4κ) | Macroglobulin 7 (MG7) domain | Arg885, Trp917, and a beta-hairpin region (S913-I922)[1][2][3] | 104 pM[4] | Sterically hinders the binding of C5 to the C5 convertase, preventing its cleavage.[1][5] |
| Ravulizumab | C5 | Monoclonal Antibody (IgG2/4κ) | Macroglobulin 7 (MG7) domain | Same as Eculizumab[6] | 1.38 nM (for a sequence-identical analog)[7] | Similar to Eculizumab, but with a longer half-life due to enhanced recycling via the neonatal Fc receptor (FcRn).[8][9] |
| Crovalimab | C5 | Monoclonal Antibody (IgG1) | C5 β-chain (distinct from Eculizumab epitope)[10][11] | Not specified in detail, but unaffected by the Arg885 polymorphism.[7] | 0.166 nM (at pH 7.4), 132 nM (at pH 5.8)[7] | Binds to C5 and is engineered for pH-dependent recycling, leading to efficient C5 clearance.[7] |
| Zilucoplan | C5 and C5b | Macrocyclic Peptide | Binds to C5 to prevent cleavage and to the C5b fragment.[12][13] | Not specified in detail. | High affinity[12][14][15] | Dual mechanism: prevents C5 cleavage and interferes with the formation of the C5b-6 complex.[12][16] |
| Avacopan | C5a Receptor 1 (C5aR1) | Small Molecule | Allosteric pocket within the transmembrane helices.[17] | Phe-135, Ile-220, Phe-224[17] | Nanomolar affinity[17] | Antagonist of the C5a receptor, blocking the pro-inflammatory effects of C5a.[18][19] |
Visualizing C5 Inhibition Strategies
The following diagrams illustrate the complement cascade and the distinct binding locations of the discussed inhibitors on the C5 protein.
Caption: Overview of the complement cascade and the points of intervention for various C5 inhibitors.
Caption: Schematic of C5 protein showing the distinct binding sites of different classes of inhibitors.
Experimental Protocols
The determination of inhibitor binding sites and affinities relies on a combination of biophysical and structural biology techniques. Below are generalized protocols for the key experiments cited in the analysis of C5 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) of an inhibitor binding to C5 or its receptor.
Methodology:
-
Immobilization: The C5 protein or C5aR1 is immobilized on a sensor chip surface.
-
Association: A solution containing the inhibitor at various concentrations is flowed over the sensor surface, and the binding is monitored in real-time by detecting changes in the refractive index.
-
Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor-target complex.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants. For pH-dependent antibodies like Crovalimab, experiments are repeated using buffers at different pH values (e.g., pH 7.4 and pH 5.8) to assess the effect on binding.[7]
X-ray Crystallography for Structural Determination
This technique provides high-resolution three-dimensional structural information of protein-inhibitor complexes.
Objective: To visualize the precise atomic-level interactions between an inhibitor and its target.
Methodology:
-
Complex Formation and Purification: The C5 protein is incubated with the inhibitor (e.g., a Fab fragment of an antibody) to form a stable complex, which is then purified.
-
Crystallization: The purified complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the complex is built and refined. This reveals the specific amino acid residues involved in the binding interface.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is used to determine the structure of large macromolecular complexes in their near-native state.
Objective: To determine the three-dimensional structure of C5 in complex with one or more inhibitors.
Methodology:
-
Sample Preparation: A purified solution of the C5-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual complexes in different orientations.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.
-
Model Building: An atomic model of the complex is fitted into the cryo-EM density map to identify the binding interface.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competition Assays
ELISA can be used to determine if different inhibitors bind to overlapping epitopes on the target protein.
Objective: To assess whether the binding of one inhibitor to C5 is blocked by the presence of another.
Methodology:
-
Coating: A microtiter plate is coated with the C5 protein.
-
Competition: The coated wells are incubated with a fixed concentration of a labeled inhibitor in the presence of increasing concentrations of an unlabeled competitor inhibitor.
-
Detection: The amount of labeled inhibitor bound to the plate is quantified using an enzyme-conjugated secondary antibody that generates a colorimetric or fluorescent signal.
-
Analysis: A decrease in the signal from the labeled inhibitor with increasing concentrations of the unlabeled inhibitor indicates that they bind to the same or overlapping epitopes.
References
- 1. What is the mechanism of action of Eculizumab? [synapse.patsnap.com]
- 2. Eculizumab epitope on complement C5: Progress towards a better understanding of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Basis for Eculizumab-Mediated Inhibition of the Complement Terminal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 7. Beyond Recycling Antibodies: Crovalimab’s Molecular Design Enables Four-Weekly Subcutaneous Injections for PNH Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ravulizumab: a novel C5 inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ravulizumab (ALXN1210) vs eculizumab in C5-inhibitor–experienced adult patients with PNH: the 302 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Crovalimab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 17. Portico [access.portico.org]
- 18. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 19. Avacopan for the treatment of ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Complement C5-IN-1 Over Antibody Inhibitors
For Immediate Release
A comprehensive analysis of complement C5 inhibitors reveals significant advantages of the small molecule C5-IN-1 (Zilucoplan) over traditional antibody-based therapies like Eculizumab and Ravulizumab. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, efficacy, and pharmacokinetic profiles, supported by experimental data.
The complement system, a critical component of innate immunity, can become dysregulated and drive a variety of autoimmune and inflammatory diseases. The terminal complement protein C5 is a key therapeutic target. While monoclonal antibodies that inhibit C5 have been the standard of care, a new class of small molecule inhibitors, exemplified by Complement C5-IN-1 (Zilucoplan), offers distinct advantages in terms of administration, mechanism of action, and efficacy against certain genetic variants.
Mechanism of Action: A Tale of Two Approaches
C5 antibody inhibitors, such as Eculizumab and Ravulizumab, are large protein therapeutics that bind to a specific epitope on the C5 protein.[1][2] This binding sterically hinders the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, thereby preventing the formation of the Membrane Attack Complex (MAC).[1][2]
In contrast, this compound (Zilucoplan) is a small macrocyclic peptide that exhibits a unique dual mechanism of action.[1][3] Firstly, it binds with high affinity to a different site on C5, also preventing its cleavage by C5 convertase.[3][4] Secondly, should any C5b be formed, Zilucoplan can also bind to it and sterically hinder its interaction with C6, the next component in the MAC assembly line.[1][5] This dual inhibition provides a comprehensive blockade of the terminal complement pathway.
dot
Caption: Mechanisms of C5 Inhibition.
Quantitative Comparison of Performance
The following tables summarize the key performance characteristics of this compound and representative C5 antibody inhibitors based on available experimental data.
| Parameter | This compound (Zilucoplan) | C5 Antibody Inhibitors (Eculizumab/Ravulizumab) | Reference |
| Binding Affinity (Kd to C5) | High affinity | Picomolar affinity | [3][6][7][8][9] |
| IC50 (Hemolytic Assay) | ~7 nM (in human serum) | Eculizumab: ~10.1 µg/ml (CH50) | [10][11] |
| Mechanism of Action | Dual: Blocks C5 cleavage and C5b-C6 interaction | Blocks C5 cleavage | [1][3] |
| Efficacy against Eculizumab-resistant C5 variants (e.g., R885H) | Effective | Ineffective | [3][4] |
| Administration Route | Subcutaneous (self-administered) | Intravenous (administered by a healthcare professional) | [1][12] |
| Molecular Size | ~3.5 kDa | ~148 kDa (Eculizumab) | [13] |
Table 1: Comparative Performance Characteristics
| Pharmacokinetic Parameter | This compound (Zilucoplan) | C5 Antibody Inhibitors (Eculizumab/Ravulizumab) | Reference |
| Administration Frequency | Daily | Eculizumab: Every 2 weeks; Ravulizumab: Every 8 weeks | [1] |
| Half-life | Shorter | Eculizumab: ~11 days; Ravulizumab: ~4x longer than Eculizumab | [2] |
| Tissue Permeability | Greater permeability demonstrated in vitro | Lower permeability | [3][4] |
Table 2: Comparative Pharmacokinetic Profiles
Key Advantages of this compound
-
Convenience of Administration: As a small peptide, Zilucoplan can be self-administered via subcutaneous injection, offering a significant quality of life improvement for patients over the intravenous infusions required for antibody therapies.[1][12] In a phase 3b study, 76.9% of patients preferred subcutaneous zilucoplan over their previous intravenous C5 inhibitor treatment.[12]
-
Dual Mechanism of Action: The ability to not only prevent C5 cleavage but also to inhibit the interaction of any formed C5b with C6 provides a more robust blockade of the terminal complement pathway.[1][5]
-
Efficacy Against Resistant Variants: Genetic polymorphisms in the C5 gene can render individuals resistant to Eculizumab.[3] Zilucoplan has been shown to be effective in inhibiting these resistant C5 variants, offering a crucial therapeutic alternative for this patient population.[3][4]
-
Enhanced Tissue Penetration: Preclinical models suggest that the smaller size of Zilucoplan allows for greater permeability into tissues compared to large monoclonal antibodies.[3][4] This could lead to a more rapid onset of action and potentially greater efficacy in tissue-specific complement-mediated diseases.
Experimental Protocols
Detailed methodologies for key assays used to characterize and compare C5 inhibitors are provided below.
Classical Pathway (CP) Hemolytic Assay (CH50)
This assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (sRBCs) via the classical complement pathway. The inhibitory effect of a compound like C5-IN-1 or an antibody is quantified by its ability to reduce hemolysis.
Materials:
-
Sheep red blood cells (sRBCs)
-
Anti-sRBC antibody (hemolysin)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Patient or normal human serum (NHS) as a source of complement
-
Test inhibitor (this compound or antibody inhibitor) at various concentrations
-
Spectrophotometer
Procedure:
-
Sensitization of sRBCs: Wash sRBCs with GVB++. Incubate the sRBCs with an optimal concentration of hemolysin for 15 minutes at 37°C to create antibody-sensitized sRBCs (EA).
-
Assay Setup: In a 96-well plate, add a fixed volume of EA to each well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a positive control (serum without inhibitor) and a negative control (buffer only).
-
Complement Activation: Add a pre-determined dilution of serum to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Stop Reaction and Pellet Cells: Stop the reaction by adding cold GVB-EDTA. Centrifuge the plate to pellet intact cells.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.
dot
Caption: Generalized Hemolytic Assay Workflow.
C5a Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of C5a generated in a sample following complement activation, providing a measure of the inhibitor's ability to block C5 cleavage.
Materials:
-
96-well ELISA plate coated with a capture anti-C5a antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples activated with a known complement activator (e.g., zymosan) in the presence or absence of the inhibitor
-
Detection anti-C5a antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Preparation: A 96-well plate is pre-coated with a monoclonal antibody specific for C5a.
-
Blocking: Block non-specific binding sites in the wells with blocking buffer for 1 hour at room temperature.
-
Sample and Standard Addition: Add prepared standards and serum samples (pre-incubated with activator and inhibitor) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound substances.
-
Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to the wells and incubate in the dark at room temperature, allowing for color development in proportion to the amount of C5a bound.
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of C5a in the samples.
Conclusion
This compound (Zilucoplan) represents a significant advancement in the inhibition of the terminal complement pathway. Its unique dual mechanism of action, efficacy against antibody-resistant C5 variants, and patient-friendly subcutaneous administration offer compelling advantages over existing C5 antibody inhibitors. The data presented in this guide underscore the potential of small molecule inhibitors to provide more effective and convenient therapeutic options for patients with complement-mediated diseases. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this promising new class of drugs.
References
- 1. Switching to subcutaneous zilucoplan from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ravulizumab (ALXN1210) vs eculizumab in C5-inhibitor–experienced adult patients with PNH: the 302 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of zilucoplan in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete inhibition by eculizumab: mechanistic evidence for residual C5 activity during strong complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. neurology.org [neurology.org]
- 13. tandfonline.com [tandfonline.com]
Validating Complement Inhibitor Efficacy: A Comparative Guide to Secondary Inhibitors
For researchers, scientists, and drug development professionals, validating the findings of a primary complement inhibitor is a critical step in preclinical and clinical development. Utilizing a secondary complement inhibitor with a distinct mechanism of action provides robust confirmation of on-target effects and a deeper understanding of the complement cascade's role in a specific disease model. This guide offers a comparative framework for selecting and employing secondary complement inhibitors, complete with experimental data and detailed protocols.
The complement system, a cornerstone of innate immunity, can become dysregulated and contribute to the pathology of numerous diseases.[1] Therapeutic intervention with complement inhibitors has shown significant promise.[2] When a primary inhibitor demonstrates efficacy, validating these findings with a secondary inhibitor that targets a different component of the complement cascade is essential. This approach helps to confirm that the observed effects are due to complement inhibition and not off-target activities of the primary compound.
Comparative Efficacy of Complement Inhibitors
The selection of a secondary inhibitor should be guided by its mechanism of action relative to the primary inhibitor. This allows for a comprehensive validation of the therapeutic hypothesis. Below is a comparison of different classes of complement inhibitors and their performance in key validation assays.
Table 1: Comparison of IC50/EC50 Values for Various Complement Inhibitors
| Inhibitor Class | Target | Inhibitor Example | Hemolytic Assay (IC50/EC50) | C5a/sC5b-9 Reduction (IC50/EC50) | C3b Deposition Assay (IC50/EC50) |
| C5 Inhibitor | C5 | Eculizumab | 44.1 µg/mL (AP) / 24.8 µg/mL (CP)[3] | 14.3 µg/mL (C5b-9 deposition)[3] | Not Applicable |
| C5 Inhibitor | C5 | Ravulizumab | 41.5 µg/mL (AP) / 32.7 µg/mL (CP)[3] | 24.7 µg/mL (C5b-9 deposition)[3] | Not Applicable |
| C3 Inhibitor | C3 | Pegcetacoplan | Data not available in this format | Significant reduction in sC5b-9[4] | Data not available in this format |
| Factor B Inhibitor | Factor B | Iptacopan | ~100 nM (Zymosan-induced MAC deposition)[5] | Significant reduction in Bb and sC5b-9[6] | Data not available in this format |
| Factor D Inhibitor | Factor D | Danicopan | >90% inhibition of AP activity[3] | Significant reduction in Bb[3] | Inhibition of C3 deposition demonstrated[1] |
Table 2: Head-to-Head Comparison of C5 Inhibitors: Eculizumab vs. Ravulizumab in PNH
| Efficacy Endpoint | Eculizumab | Ravulizumab | Key Finding |
| LDH Normalization | 49.4% | 53.6% | Ravulizumab was non-inferior to eculizumab.[7] |
| Transfusion Avoidance | 66.1% | 73.6% | Ravulizumab was non-inferior to eculizumab.[7] |
| Breakthrough Hemolysis | 10.7% | 4.0% | Fewer instances of breakthrough hemolysis with ravulizumab.[7] |
Experimental Protocols for Inhibitor Validation
Accurate and reproducible in vitro assays are fundamental to validating the efficacy of complement inhibitors. Below are detailed protocols for key experiments.
Hemolytic Inhibition Assay (CH50)
This assay assesses the functional activity of the classical complement pathway.[8]
Principle: The CH50 assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs). The presence of a functional classical complement pathway leads to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis, which is quantified by measuring the release of hemoglobin.[9] Complement inhibitors will prevent this lysis in a dose-dependent manner.
Protocol:
-
Reagent Preparation:
-
Wash sheep red blood cells (SRBCs) with gelatin veronal buffer (GVB/Mg-EGTA).
-
Sensitize the SRBCs by incubating them with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).
-
Prepare serial dilutions of the complement inhibitor in GVB/Mg-EGTA.
-
Use normal human serum (NHS) as the source of complement.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted inhibitor.
-
Add a standardized amount of NHS to each well.
-
Add the antibody-sensitized SRBCs to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 412-415 nm to quantify the amount of hemoglobin released.
-
Include controls for 0% lysis (SRBCs in buffer) and 100% lysis (SRBCs in water).
-
Calculate the percentage of hemolysis for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.
-
C5a and sC5b-9 Enzyme-Linked Immunosorbent Assay (ELISA)
These assays quantify the generation of specific complement activation products.
Principle: A sandwich ELISA is used to measure the concentration of C5a or the soluble terminal complement complex (sC5b-9) in serum or plasma samples that have been activated in the presence of an inhibitor.
Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for human C5a or sC5b-9.
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Prepare standards of known C5a or sC5b-9 concentrations.
-
Add standards and samples (serum/plasma pre-incubated with the inhibitor and a complement activator) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for C5a or sC5b-9.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
-
Data Analysis:
-
Add a stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of C5a or sC5b-9 in the samples.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell-Based C5b-9 Deposition and Lysis Assay
This assay measures the formation of the lytic MAC on a cell surface and subsequent cell death.
Principle: Cells that activate complement are incubated with serum in the presence of an inhibitor. The deposition of C5b-9 on the cell surface is quantified using a specific antibody, and cell lysis is measured by the release of intracellular components.
Protocol:
-
Cell Preparation:
-
Culture a cell line known to activate the complement pathway (e.g., a human lymphoma cell line for the classical pathway or rabbit erythrocytes for the alternative pathway).
-
Harvest and wash the cells.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cells with normal human serum and serial dilutions of the complement inhibitor at 37°C.
-
For C5b-9 Deposition (Flow Cytometry):
-
After incubation, wash the cells to remove unbound proteins.
-
Incubate the cells with a fluorescently labeled anti-C5b-9 antibody.
-
Wash the cells and analyze by flow cytometry to quantify the mean fluorescence intensity (MFI).
-
-
For Cell Lysis (LDH Release Assay):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available kit.
-
-
-
Data Analysis:
-
C5b-9 Deposition: Determine the MFI for each inhibitor concentration and calculate the percentage of inhibition relative to the control (no inhibitor).
-
Cell Lysis: Include controls for 0% lysis (cells in buffer) and 100% lysis (cells treated with a lysis solution). Calculate the percentage of cell lysis for each inhibitor concentration.
-
Determine the IC50 values for both C5b-9 deposition and cell lysis.
-
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental setups is crucial for interpreting results.
References
- 1. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ex Vivo Test for Measuring Complement Attack on Endothelial Cells: From Research to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of complement system activation by measuring C5b-9 cell surface deposition using a cell-ELISA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apellis Announces 18-Month Data from Phase 1b Study of Pegcetacoplan in Patients with Geographic Atrophy (GA) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
Safety Operating Guide
Navigating the Disposal of Complement C5-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent small molecule inhibitor, Complement C5-IN-1, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Considerations
Before beginning any procedure that involves this compound, ensure you are familiar with its properties. While comprehensive toxicological data may be limited, it should be handled as a potent and potentially hazardous compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Safety glasses or goggles
-
A properly fitted laboratory coat
-
Nitrile gloves (inspect for tears or punctures before and during use)
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, like other chemical waste, should follow the "cradle-to-grave" principle, where the generator of the waste is responsible for its safe management until its final disposal.
-
Waste Segregation: Never mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless your institution's procedures allow for it. It is best practice to collect different types of chemical waste in separate containers to avoid unintended reactions.
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept closed except when adding waste.
-
Disposal Request: Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.
Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated before being washed. This can typically be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility with your experimental setup) and collecting the rinsate as hazardous waste. Follow this with a standard laboratory washing procedure.
-
Surfaces: In case of a spill, decontaminate the affected surface according to your laboratory's spill response plan. This generally involves absorbing the spilled material with an inert absorbent, which is then collected as hazardous waste. The area should then be cleaned with a suitable solvent or detergent.
Experimental Workflow for Disposal
The following diagram outlines the general workflow for the proper disposal of this compound waste generated during a typical laboratory experiment.
Logical Relationship of Disposal Principles
The proper disposal of this compound is governed by a hierarchy of safety and regulatory principles. The following diagram illustrates these relationships.
By adhering to these guidelines, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
